GDC-0152
Description
Smac Mimetic this compound is a second mitochondrial activator of caspases (Smac) mimetic inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic this compound binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2, which may inhibit their activities and promote the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains. Smac, the endogenous IAP antagonist, relies on its N-terminal four amino-acid motif for binding to IAPs.
This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFLSDVFPIXOV-LRQRDZAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236307 | |
| Record name | GDC-0152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873652-48-3 | |
| Record name | GDC-0152 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0152 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0152 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0152: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0152 is a potent, small-molecule Second Mitochondrial Activator of Caspases (Smac) mimetic designed to induce apoptosis in cancer cells by targeting the Inhibitor of Apoptosis (IAP) family of proteins. Overexpression of IAP proteins is a common mechanism by which cancer cells evade programmed cell death. This compound restores apoptotic signaling by antagonizing key IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and Melanoma IAP (ML-IAP). This guide provides an in-depth examination of the molecular mechanisms, quantitative binding affinities, key experimental validation methodologies, and critical signaling pathways involved in the pro-apoptotic action of this compound.
Core Mechanism of Action: IAP Antagonism
The primary mechanism of this compound is its function as a peptidomimetic of the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous pro-apoptotic protein, Smac/DIABLO.[1][2] This motif enables this compound to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, which are essential for their anti-apoptotic function.[2][3]
The consequences of this binding are twofold:
-
Liberation of Caspases from XIAP Inhibition: XIAP directly binds to and inhibits the activity of key caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.[4][5] By binding to the BIR3 domain of XIAP, this compound competitively displaces caspase-9, allowing it to activate the executioner caspases and drive the final stages of apoptosis.[4][6]
-
Induction of cIAP1/2 Degradation and TNF-α Signaling: this compound binding to cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[2][7] This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of the cIAPs.[6][7] The depletion of cIAPs removes the inhibition on the NF-κB signaling pathway, leading to the transcriptional upregulation and secretion of Tumor Necrosis Factor-alpha (TNF-α).[7][8] This secreted TNF-α can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway, which involves the activation of caspase-8 and further amplifies the apoptotic signal.[1][7]
In some cancer cell types, such as human leukemia cells, this compound has also been shown to inhibit the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[9]
Quantitative Data: Binding Affinity and Biological Activity
The efficacy of this compound is rooted in its high-affinity binding to the BIR domains of target IAP proteins. The following tables summarize key quantitative metrics reported in preclinical studies.
Table 1: this compound Binding Affinity (Ki) for IAP Proteins
| IAP Protein Target | Inhibition Constant (Ki) | Reference |
|---|---|---|
| ML-IAP (BIR domain) | 14 nM | [4][6] |
| cIAP1 (BIR3 domain) | 17 nM | [4][6] |
| XIAP (BIR3 domain) | 28 nM | [4][6] |
| cIAP2 (BIR3 domain) | 43 nM |[4][6] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Biological Effect | Cell Line | Effective Concentration | Reference |
|---|---|---|---|
| cIAP1 Degradation | A2058 Melanoma | ≥ 10 nM | [6][10] |
| Apoptosis Induction | MDA-MB-231 Breast Cancer | ~100 - 300 nM | [11] |
| Apoptosis Induction | SK-OV-3 Ovarian Cancer | ~300 - 1000 nM | [11] |
| Caspase-3/7 Activation | MDA-MB-231 Breast Cancer | Dose-dependent activation | [4] |
| Cell Growth Inhibition (IC50) | HCT-116 Colon Cancer | 28.90 µM | [10] |
| Cell Growth Inhibition (IC50) | HT-29 Colon Cancer | 24.32 µM |[10] |
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular pathways and experimental logic related to this compound's mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Toxicity profile of small-molecule IAP antagonist this compound is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0152: A Potent Smac Mimetic IAP Antagonist for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GDC-0152 is a potent, small-molecule Second Mitochondria-derived Activator of Caspases (Smac) mimetic that targets Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells to promote survival. By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to and neutralizes the activity of several key IAP members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP). This action liberates caspases from IAP-mediated inhibition, leading to the induction of apoptosis in tumor cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as an IAP antagonist by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, the same domains that endogenous Smac/DIABLO interacts with to promote apoptosis.[1][2] The N-terminal four amino-acid motif of mature Smac (Ala-Val-Pro-Ile) is crucial for this interaction, and this compound was designed to mimic this binding.[2][3]
The primary consequences of this compound binding to IAPs are:
-
Disruption of Caspase Inhibition: this compound binding to the BIR3 domain of XIAP prevents the inhibition of caspase-9, while its interaction with the BIR2 domain is necessary for relieving the inhibition of caspases-3 and -7.[3]
-
Induction of cIAP1/2 Degradation: this compound binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3] This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway.
-
Induction of Apoptosis: By freeing caspases from inhibition, this compound promotes the execution of the apoptotic cascade, leading to cancer cell death.[3][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Modulation of TNFα Signaling: The degradation of cIAPs also impacts the TNFα signaling pathway. In the absence of cIAPs, TNFα signaling can shift from a pro-survival to a pro-apoptotic response, mediated by caspase-8.[5] this compound has been shown to induce the expression of TNF-α, which is important for its single-agent anti-tumor activity.[5]
Caption: this compound binds to IAPs, leading to caspase activation and apoptosis.
Preclinical Data
In Vitro Activity
This compound demonstrates potent binding to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the BIR domain of ML-IAP.[3][6][7] This binding disrupts the protein-protein interactions between IAPs and pro-apoptotic molecules like caspases and Smac.[8]
| Target | Binding Affinity (Ki, nM) |
| ML-IAP-BIR3 | 14 |
| cIAP1-BIR3 | 17 |
| XIAP-BIR3 | 28 |
| cIAP2-BIR3 | 43 |
Data compiled from multiple sources.[3][6][7][8]
In cell-based assays, this compound induces the degradation of cIAP1 at concentrations as low as 10 nM.[8] It also leads to a dose- and time-dependent activation of caspases 3 and 7 in various cancer cell lines, including the MDA-MB-231 breast cancer cell line.[3][8] This caspase activation correlates with a decrease in cell viability.[3] Notably, this compound shows selectivity for cancer cells, with no significant effect on the viability of normal human mammary epithelial cells (HMECs).[8] In human leukemia cells (K562 and HL60), this compound was found to inhibit the PI3K/Akt signaling pathway.[4]
In Vivo Efficacy
Oral administration of this compound has demonstrated robust single-agent anti-tumor activity in xenograft models. In the MDA-MB-231 breast cancer xenograft model, once-weekly dosing of this compound at 10, 50, or 100 mg/kg resulted in significant tumor volume reduction.[3]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| MDA-MB-231 (Breast Cancer) | 10, 50, 100 mg/kg, once weekly, oral | Significant (p < 0.001) |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, daily, oral | Significant |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, every third day for 3 weeks, oral | Significant |
Data from Flygare et al., J. Med. Chem. 2012.[3]
Pharmacokinetics
Preclinical Pharmacokinetics
This compound exhibits moderate plasma-protein binding across various species, including humans.[3][8] It does not preferentially distribute into red blood cells.[3][8]
| Species | Plasma Protein Binding (%) |
| Mouse | 88-91 |
| Rat | 89-91 |
| Dog | 81-90 |
| Monkey | 76-85 |
| Human | 75-83 |
Data from multiple sources.[3][8]
In mice, a Cmax of 53.7 μM and an AUC of 203.5 h•μM were achieved.[3]
Clinical Pharmacokinetics (Phase 1)
In a Phase 1 clinical trial, this compound exhibited linear pharmacokinetics over the dose range of 0.049 to 1.48 mg/kg.[3][6][7][9]
| Parameter | Value |
| Mean Plasma Clearance | 9 ± 3 mL/min/kg |
| Volume of Distribution | 0.6 ± 0.2 L/kg |
Data from Flygare et al., J. Med. Chem. 2012.[3][6][7]
Experimental Protocols
Fluorescence Polarization-Based Competition Assay for Ki Determination
This assay measures the ability of this compound to displace a fluorescently labeled probe from the BIR domain of an IAP protein.
Materials:
-
IAP protein constructs (e.g., XIAP-BIR3, cIAP1-BIR3)
-
Fluorescently labeled probe (e.g., Hid-FAM or AVP-diPhe-FAM)
-
This compound
-
Polarization buffer (specific composition may vary, but typically a buffered saline solution with a non-ionic detergent)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in the polarization buffer.
-
In a microplate, add the IAP protein construct, the fluorescently labeled probe, and the this compound dilutions to the wells.
-
Incubate the plate for 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values as a function of the this compound concentration.
-
Fit the data to a 4-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[8]
Caption: Workflow for determining Ki values using a fluorescence polarization assay.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231) and normal cells (e.g., HMECs)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the number of viable cells.
Caspase-3/7 Activation Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 4, 8, 24 hours).
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (or other appropriate matrix)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., once weekly).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for an in vivo xenograft efficacy study.
Safety and Toxicology
Preclinical toxicology studies of this compound in dogs and rats revealed a dose-related, acute, systemic inflammatory response and hepatic injury.[5] These findings are consistent with the known pharmacology of IAP antagonists, which can induce the production of pro-inflammatory cytokines, most notably TNF-α.[5] The dog appeared to be a more sensitive species than the rat.[5]
Conclusion
This compound is a potent and selective Smac mimetic IAP antagonist with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the direct antagonism of multiple IAP family members and subsequent induction of apoptosis, provides a strong rationale for its development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other IAP antagonists. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of this class of agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
GDC-0152: A Potent Antagonist of Inhibitor of Apoptosis (IAP) Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0152 is a potent, small-molecule Smac mimetic that targets the Inhibitor of Apoptosis (IAP) family of proteins.[1] IAPs are frequently overexpressed in cancer cells, where they play a crucial role in suppressing apoptosis and promoting tumor survival.[2] By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby relieving their inhibition of caspases and promoting programmed cell death.[1][3] This technical guide provides a comprehensive overview of this compound's target proteins, binding affinities, and the experimental protocols used to characterize its activity.
Target Proteins and Binding Affinity
This compound is a pan-IAP inhibitor with high affinity for several members of the IAP family. The primary targets of this compound are X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and melanoma inhibitor of apoptosis protein (ML-IAP).[4] The binding affinity of this compound to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the single BIR domain of ML-IAP, has been quantified using various biochemical assays.
Quantitative Binding Affinity Data
The inhibitory constants (Ki) of this compound for its target IAP proteins are summarized in the table below. This data demonstrates the potent and multi-targeted nature of this compound.
| Target Protein | BIR Domain | Ki (nM) |
| ML-IAP | BIR | 14[4] |
| cIAP1 | BIR3 | 17[4] |
| XIAP | BIR3 | 28[4] |
| cIAP2 | BIR3 | 43[4] |
Mechanism of Action
This compound functions by disrupting the protein-protein interactions between IAP proteins and pro-apoptotic proteins, primarily caspases and the endogenous IAP antagonist, Smac/DIABLO.[5] By binding to the Smac-binding groove on the BIR domains of IAPs, this compound competitively inhibits the binding of caspases, leading to their activation and the subsequent induction of apoptosis.[1]
A key aspect of this compound's mechanism is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] This leads to the activation of the non-canonical NF-κB pathway and can also sensitize cells to TNFα-induced apoptosis.[6] The downstream effects of this compound binding to IAPs include the activation of initiator caspase-9 and effector caspases-3 and -7, ultimately leading to the cleavage of cellular substrates and programmed cell death.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.
Fluorescence Polarization-Based Competition Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound for IAP proteins.
Materials:
-
Purified IAP protein constructs (e.g., XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3, ML-IAP-BIR)
-
Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the IAP protein construct to a final concentration of 10 nM.
-
Add the fluorescently labeled Smac peptide probe to a final concentration of 1 nM.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
MDA-MB-231 breast cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Caspase-3/7 Activation Assay
This assay quantifies the activation of effector caspases in response to this compound treatment.
Materials:
-
MDA-MB-231 cells
-
RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
This compound
-
Apo-ONE® Homogeneous Caspase-3/7 Assay kit
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Add the Apo-ONE® Caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.
-
Caspase activity is expressed as the fold increase in fluorescence compared to the untreated control.
cIAP1 Degradation by Western Blot
This method is used to visualize the this compound-induced degradation of cIAP1.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
GDC-0152: A Technical Guide to its Effects on the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0152 is a potent, cell-permeable, small-molecule mimetic of the endogenous mitochondrial protein Second Mitochondria-derived Activator of Caspases (Smac). As a Smac mimetic, this compound functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells that play a crucial role in suppressing apoptosis. By binding to and inhibiting IAPs, this compound promotes the activation of caspases, the key executioners of apoptosis.[1][2] Emerging evidence has also elucidated a significant role for this compound in modulating critical cell survival pathways, most notably the PI3K/Akt signaling cascade. This guide provides an in-depth technical overview of the effects of this compound on the PI3K/Akt signaling pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: IAP Antagonism
This compound is designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of mature Smac, which enables it to bind to the Baculoviral IAP Repeat (BIR) domains of various IAP proteins.[1] This binding disrupts the interaction between IAPs and caspases, thereby liberating caspases to initiate the apoptotic cascade. This compound is a pan-IAP inhibitor, demonstrating high affinity for multiple IAP family members.[3]
Quantitative Binding Affinities of this compound
The binding affinity of this compound to the BIR domains of key IAP proteins has been quantified through various biochemical assays. The inhibition constants (Ki) are summarized in the table below.
| IAP Protein | BIR Domain | Ki (nM) |
| cIAP1 | BIR3 | 17[1][4][5][6] |
| cIAP2 | BIR3 | 43[1][4][5][6] |
| XIAP | BIR3 | 28[1][4][5][6] |
| ML-IAP | BIR | 14[1][4][5][6] |
This compound and the PI3K/Akt Signaling Pathway
Recent studies have revealed that the anti-cancer effects of this compound extend beyond direct IAP antagonism and involve the modulation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.
Inhibition of PI3K and Akt Expression
Research has demonstrated that this compound can inhibit the expression of both PI3K and Akt in human leukemia cell lines, K562 and HL60.[7] This finding suggests that this compound can downregulate key components of this pro-survival pathway, contributing to its apoptotic effects. The precise mechanism by which this compound regulates the expression of PI3K and Akt is an area of ongoing investigation.
Figure 1: Dual inhibitory mechanism of this compound.
Quantitative Effects of this compound on Cancer Cells
The inhibitory effects of this compound on cell viability have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 28.90[8] |
| HT-29 | Colon Cancer | 24.32[8] |
| MDA-MB-231 | Breast Cancer | ~1 (viability decrease)[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on leukemia cell lines such as K562 and HL60.[9][10]
Materials:
-
K562 or HL60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is designed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.[7]
Materials:
-
Cancer cells (e.g., K562, HL60)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with desired concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Figure 3: Workflow for Western Blot analysis.
Conclusion
This compound is a promising anti-cancer agent that exerts its effects through a dual mechanism: direct antagonism of IAP proteins to induce apoptosis and inhibition of the pro-survival PI3K/Akt signaling pathway. The compiled data and protocols in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted actions of this compound. Further elucidation of the precise molecular interactions between this compound and the PI3K/Akt pathway components will be crucial for optimizing its therapeutic application and for the development of novel combination strategies in cancer treatment.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopolymers.org.ua [biopolymers.org.ua]
- 9. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
GDC-0152 and NF-κB Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0152, a potent small-molecule Smac mimetic, serves as an antagonist of Inhibitor of Apoptosis (IAP) proteins, a class of proteins frequently overexpressed in cancer cells.[1][2] By mimicking the N-terminal AVPI sequence of the endogenous pro-apoptotic protein Smac/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby relieving their inhibition of caspases and promoting apoptosis.[1][3] Beyond its direct role in apoptosis induction, this compound significantly modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its intricate relationship with the NF-κB pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a synthetic peptidomimetic designed to antagonize multiple IAP family members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP).[1][6] These proteins are key regulators of apoptosis, and their overexpression in tumors contributes to therapeutic resistance.[2] this compound disrupts the interaction between IAPs and caspases, leading to caspase activation and subsequent apoptotic cell death in cancer cells.[6][7]
The NF-κB family of transcription factors plays a dual role in cancer, promoting cell survival and proliferation while also being involved in immune responses against tumors.[8] The NF-κB signaling network is broadly divided into the canonical and non-canonical pathways. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[8][10] This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and subsequent activation of target gene transcription.[8]
This compound influences both canonical and non-canonical NF-κB signaling. By binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and proteasomal degradation.[6][7] This degradation of cIAPs, which are E3 ligases, leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway.[4][5] Furthermore, the loss of cIAPs can also impact the canonical pathway, often leading to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α.[4][5]
Quantitative Data
The following tables summarize the key quantitative data associated with this compound's activity.
Table 1: Binding Affinity of this compound to IAP Proteins
| IAP Protein | BIR Domain | Ki (nM) |
| cIAP1 | BIR3 | 17[1][6][7] |
| cIAP2 | BIR3 | 43[1][6][7] |
| XIAP | BIR3 | 28[1][6][7] |
| ML-IAP | BIR | 14[1][6][7] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| HCT-116 | Colon Cancer | Cell Viability | 28.90[11] |
| HT-29 | Colon Cancer | Cell Viability | 24.32[11] |
| MDA-MB-231 | Breast Cancer | Cell Viability | Not specified, but shown to decrease viability[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB pathway.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for cIAP1 Degradation and IκBα Phosphorylation
This protocol is used to assess the degradation of cIAP1 and the phosphorylation of IκBα, a key indicator of canonical NF-κB pathway activation, following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon this compound treatment.[12][13]
Materials:
-
Cancer cell line
-
This compound
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with the anti-NF-κB p65 primary antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Visualizations
This compound Mechanism of Action on the NF-κB Pathway
Caption: this compound's dual impact on canonical and non-canonical NF-κB pathways.
Experimental Workflow for Assessing NF-κB Activation
Caption: Workflow for analyzing NF-κB activation upon this compound treatment.
Conclusion
This compound is a promising anti-cancer agent that not only induces apoptosis but also robustly activates the NF-κB signaling pathway. Its ability to induce the degradation of cIAP1 and cIAP2 leads to the activation of both canonical and non-canonical NF-κB signaling, resulting in a complex cellular response that can include the production of pro-inflammatory cytokines. Understanding the intricate interplay between this compound and the NF-κB pathway is crucial for optimizing its therapeutic application and managing potential toxicities. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this IAP antagonist.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. biopolymers.org.ua [biopolymers.org.ua]
- 12. mdpi.com [mdpi.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GDC-0152: A Technical Guide to its Pro-Apoptotic Activity in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of GDC-0152, a potent small-molecule Smac mimetic, in inducing apoptosis in leukemia cells. This compound targets the Inhibitor of Apoptosis Proteins (IAPs), key regulators of programmed cell death that are often overexpressed in cancer cells, including leukemia, contributing to therapeutic resistance.[1][2] By antagonizing IAPs, this compound facilitates the activation of caspases and promotes apoptotic cell death.[3] This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays.
Core Mechanism of Action
This compound functions as a second mitochondrial activator of caspases (Smac) mimetic.[3] It binds to the Smac binding groove on IAP proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein-1 (cIAP1), and cellular inhibitor of apoptosis protein-2 (cIAP2).[3][4] This binding prevents the IAPs from inhibiting caspases, thereby promoting the induction of apoptosis.[3] In leukemia cells, this compound has been shown to down-regulate the expression of XIAP, cIAP1, and cIAP2, leading to the activation of the intrinsic apoptotic pathway.[4]
Quantitative Efficacy of this compound
The pro-apoptotic activity of this compound in leukemia has been demonstrated through various quantitative measures, including its binding affinity to IAP proteins and its impact on cell viability and proliferation in leukemia cell lines.
| Parameter | IAP Protein | Value | Reference |
| Binding Affinity (Ki) | XIAP-BIR3 | 28 nM | [5][6] |
| cIAP1-BIR3 | 17 nM | [5][6] | |
| cIAP2-BIR3 | 43 nM | [5][6] | |
| ML-IAP-BIR3 | 14 nM | [5][6] |
Table 1: Binding Affinity of this compound to IAP Domains. The inhibition constants (Ki) indicate the high affinity of this compound for the BIR3 domains of several IAP proteins.
Studies on the human leukemia cell lines K562 and HL-60 have shown that this compound inhibits cell proliferation in a dose- and time-dependent manner.[4] This inhibition is largely attributed to the induction of intrinsic apoptosis.[4]
| Cell Line | Assay | Endpoint | Result | Reference |
| K562 | Proliferation Assay | Inhibition | Dose- and time-dependent | [4] |
| HL-60 | Proliferation Assay | Inhibition | Dose- and time-dependent | [4] |
Table 2: Effect of this compound on Leukemia Cell Proliferation. this compound effectively reduces the proliferation of leukemia cells.
Signaling Pathways Modulated by this compound
This compound triggers apoptosis in leukemia cells through two primary signaling pathways: the IAP-mediated caspase activation pathway and the inhibition of the PI3K/Akt survival pathway.
IAP-Mediated Apoptosis Induction
This compound's primary mechanism involves the direct antagonism of IAP proteins. By binding to XIAP, cIAP1, and cIAP2, it relieves their inhibitory effect on caspases, particularly caspase-9 and caspase-3.[4] This leads to the activation of the caspase cascade and the execution of apoptosis.
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
In addition to its direct effect on IAPs, this compound has been shown to inhibit the PI3K/Akt signaling pathway in K562 and HL-60 leukemia cells.[4] The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Its inhibition by this compound further contributes to the pro-apoptotic effect.
Caption: this compound inhibits the PI3K/Akt survival pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemia cells.
Cell Culture
-
Cell Lines: K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
This protocol is based on the use of a tetrazolium compound-based assay to measure cell viability.
Caption: Workflow for a typical cell viability assay.
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of a cell proliferation reagent (e.g., WST-1) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic and survival pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., XIAP, cIAP1, cIAP2, caspase-9, caspase-3, Akt, p-Akt, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant pro-apoptotic activity in leukemia cells by effectively targeting IAP proteins and inhibiting the PI3K/Akt survival pathway.[4] Its ability to induce caspase-dependent apoptosis makes it a promising therapeutic agent for leukemia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the treatment of leukemia and other malignancies.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound-induced autophagy promotes apoptosis in HL-60 cells [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biopolymers.org.ua [biopolymers.org.ua]
GDC-0152 in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1] The highly infiltrative nature of these tumors and their profound resistance to conventional therapies, including surgery, radiation, and chemotherapy, present significant challenges.[1] A key mechanism contributing to this resistance is the evasion of apoptosis, or programmed cell death. The Inhibitor of Apoptosis (IAP) proteins are a family of endogenous proteins that are frequently overexpressed in cancer cells, including glioblastoma, where they play a crucial role in suppressing apoptosis and promoting tumor cell survival.[2][3] This makes the IAP family an attractive target for therapeutic intervention.
GDC-0152 is a potent, small-molecule mimetic of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (Smac).[2][4] By mimicking Smac, this compound binds to and antagonizes multiple IAP proteins, thereby relieving their inhibition of caspases and promoting apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the investigation of this compound in the context of glioblastoma research, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved.
Mechanism of Action
This compound functions as a pan-IAP antagonist, designed to mimic the N-terminal AVPI motif of mature Smac.[4] It exhibits high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of several key IAP proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP).[4][5] The binding affinities (Ki) of this compound for these proteins are in the nanomolar range, indicating potent antagonism.[4][6]
The primary mechanisms through which this compound induces apoptosis in glioblastoma cells are:
-
Disruption of Caspase Inhibition: XIAP directly binds to and inhibits the activity of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. This compound competes with caspases for binding to the BIR3 domain of XIAP, thereby releasing the caspases and allowing the execution of the apoptotic cascade.[4]
-
Induction of cIAP1/2 Degradation: this compound binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[6] The degradation of cIAPs is significant as they are key regulators of the NF-κB signaling pathway, which is constitutively active in many glioblastomas and promotes cell survival.[1]
Preclinical Data
In Vitro Efficacy in Glioblastoma Cell Lines
Studies have demonstrated the pro-apoptotic effects of this compound in various glioblastoma cell lines. The treatment has been shown to decrease the expression of multiple IAP proteins and trigger apoptosis. The sensitivity to this compound varies among different glioblastoma cell lines.[2]
| Cell Line | Treatment Conditions for ~50% Apoptosis | Key Findings | Reference |
| U87MG | 1 µM for 72 hours | This compound decreased cell viability in a time- and dose-dependent manner. It also led to a decrease in cIAP1 and ML-IAP protein expression. | [2] |
| GL261 | 100 µM for 72 hours | This compound decreased cell viability and reduced the expression of cIAP1, cIAP2, and XIAP. | [2] |
| GBM6 | 100 µM for 8 days | Required a longer treatment duration and higher concentration to achieve significant apoptosis compared to U87MG and GL261. This compound decreased the expression of all tested IAPs. | [2] |
| GBM9 | 100 µM for 8 days | Similar to GBM6, this cell line showed lower sensitivity to this compound. The treatment resulted in a decrease in the expression of all tested IAPs. | [2] |
In Vivo Efficacy in a Glioblastoma Xenograft Model
The antitumor activity of this compound has been evaluated in an orthotopic xenograft model using U87MG glioblastoma cells implanted in athymic nude mice.[2]
| Animal Model | Treatment Regimen | Key Findings | Reference |
| U87MG Orthotopic Xenograft | Intraperitoneal injection of 10 mg/kg or 20 mg/kg this compound, once weekly, starting one week after cell implantation. | This compound treatment postponed tumor formation in a dose-dependent manner. It also slowed down tumor growth and significantly improved the survival of the tumor-bearing mice. Histological analysis confirmed increased apoptosis (cleaved caspase-3 staining) in the tumors of treated mice. | [2] |
Signaling Pathways
IAP-Mediated Apoptosis and NF-κB Signaling
The core mechanism of this compound involves the modulation of the intrinsic and extrinsic apoptosis pathways by targeting IAP proteins. Furthermore, by inducing the degradation of cIAP1/2, this compound can impact the NF-κB signaling pathway, which is a key driver of inflammation and cell survival in glioblastoma.[1]
Caption: this compound mechanism in apoptosis and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is frequently hyperactivated in glioblastoma and plays a central role in promoting cell survival, proliferation, and resistance to therapy.[7] While direct evidence in glioblastoma is still emerging, studies in other cancers have suggested that this compound may also exert its effects through the inhibition of the PI3K/Akt pathway.[2]
References
- 1. Nuclear factor-κB in glioblastoma: insights into regulators and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of apoptosis protein expression in glioblastomas and their in vitro and in vivo targeting by SMAC mimetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signalling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
GDC-0152: A Technical Guide to Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms driving this resistance is the overexpression of Inhibitor of Apoptosis (IAP) proteins, which block programmed cell death. GDC-0152, a potent small-molecule Smac mimetic, has emerged as a promising therapeutic agent that directly counteracts this mechanism. By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to and promotes the degradation of IAP proteins, thereby restoring the apoptotic signaling pathway and sensitizing cancer cells to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in overcoming chemoresistance, and detailed experimental protocols for its study.
Introduction
The development of resistance to chemotherapy is a major cause of treatment failure in oncology. Cancer cells can employ a variety of strategies to evade the cytotoxic effects of therapeutic agents, including increased drug efflux, enhanced DNA repair, and dysregulation of apoptotic pathways. The Inhibitor of Apoptosis (IAP) protein family, which includes XIAP, cIAP1, cIAP2, and ML-IAP, are key regulators of apoptosis and are frequently overexpressed in cancer cells, contributing to chemoresistance.[1]
This compound is a second-generation, non-peptidic, cell-permeable Smac mimetic that acts as a pan-IAP antagonist.[2][2] It was developed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous mitochondrial protein Smac/DIABLO, which is a natural antagonist of IAPs.[3] By binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, this compound disrupts their ability to inhibit caspases, the key executioners of apoptosis.[1][3] This guide will delve into the technical aspects of this compound's function and its application in reversing chemoresistance.
Mechanism of Action of this compound
This compound's primary mechanism of action is the antagonism of IAP proteins, which leads to the induction of apoptosis. This is achieved through a multi-faceted approach targeting different members of the IAP family.
Binding Affinity and IAP Antagonism
This compound exhibits high-affinity binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, as well as the single BIR domain of ML-IAP.[3][4] This binding competitively inhibits the interaction of IAPs with their natural ligands, including caspases and Smac/DIABLO.
| IAP Protein | BIR Domain | Kᵢ (nM) |
| cIAP1 | BIR3 | 17 |
| cIAP2 | BIR3 | 43 |
| XIAP | BIR3 | 28 |
| ML-IAP | BIR | 14 |
| Table 1: Binding affinities (Kᵢ) of this compound to various IAP proteins. Data compiled from multiple sources.[3][4] |
Induction of cIAP1/2 Degradation and NF-κB Signaling
Upon binding to cIAP1 and cIAP2, this compound induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[1][5] The degradation of cIAPs removes an inhibitory signal on the non-canonical NF-κB pathway, leading to the stabilization and activation of NIK (NF-κB-inducing kinase). Activated NIK then promotes the processing of p100 to p52, resulting in the activation of the non-canonical NF-κB pathway. Furthermore, cIAP degradation can also lead to the activation of the canonical NF-κB pathway, resulting in the production of pro-inflammatory cytokines, most notably TNF-α.[6] This TNF-α can then act in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway.[6][7]
Direct Activation of the Intrinsic Apoptotic Pathway
By binding to XIAP, this compound directly relieves the inhibition of caspases-3, -7, and -9.[1][3] XIAP's BIR3 domain inhibits caspase-9, while the linker region between BIR1 and BIR2 inhibits caspases-3 and -7. This compound's binding to the BIR3 domain of XIAP disrupts the XIAP-caspase-9 interaction, allowing for the activation of the intrinsic apoptotic pathway.[1][5] This leads to the cleavage and activation of effector caspases-3 and -7, ultimately resulting in the execution of apoptosis.[3][5]
Inhibition of the PI3K/Akt Signaling Pathway
Studies have shown that this compound can also inhibit the PI3K/Akt signaling pathway in some cancer cells, such as human leukemia cells.[8] The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. By inhibiting this pathway, this compound can further promote apoptosis and overcome resistance to other therapies.[8]
This compound in Overcoming Chemoresistance
The ability of this compound to restore apoptotic signaling makes it a powerful agent for overcoming chemoresistance, particularly when used in combination with conventional chemotherapeutics.
Reversing ABCB1-Mediated Multidrug Resistance
One of the major mechanisms of chemoresistance is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1). ABCB1 is a drug efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.
Recent studies have revealed a novel role for this compound in directly modulating ABCB1 activity. This compound has been shown to inhibit the ATPase activity of ABCB1, thereby blocking its drug efflux function.[9] This effect is observed at sub-cytotoxic concentrations of this compound, making it a promising agent for combination therapy.[9] By inhibiting ABCB1, this compound can restore the sensitivity of multidrug-resistant cancer cells to ABCB1 substrates such as paclitaxel and vincristine.[9]
Synergistic Effects with Taxanes
Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that are widely used in the treatment of various solid tumors. Resistance to taxanes is a common clinical problem. This compound has demonstrated synergistic anti-cancer effects when combined with paclitaxel in preclinical models.[9] This synergy is likely due to the dual action of this compound: restoring the apoptotic pathway and inhibiting ABCB1-mediated drug efflux.[9]
Quantitative Data
In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| K562 | Chronic Myeloid Leukemia | Not specified | - |
| HL60 | Acute Promyelocytic Leukemia | Not specified | - |
| MDA-MB-231 | Breast Cancer | ~1 | 72 |
| A2058 | Melanoma | Not specified | - |
| Table 2: IC₅₀ values of this compound in various cancer cell lines. Data is limited in the provided search results.[5][10] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in preclinical models and in a Phase I clinical trial (NCT00977067).
| Species | Dose | Route | Cₘₐₓ (µM) | AUC (µM·h) | Mean Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | 100 mg/kg | Oral | 53.7 | 203.5 | Not specified | Not specified |
| Human | 0.049 to 1.48 mg/kg | IV | Not specified | Not specified | 9 ± 3 | 0.6 ± 0.2 |
| Table 3: Pharmacokinetic parameters of this compound.[1][3][4] |
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the activity of this compound.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[11][12]
Protocol Overview:
-
Seed cells in a 96-well white-walled plate and treat with this compound or vehicle control for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add it to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
cIAP1 Degradation by Western Blot
This protocol is used to assess the ability of this compound to induce the degradation of cIAP1.
Protocol Overview:
-
Treat cancer cells (e.g., A2058 melanoma cells) with various concentrations of this compound for a specified time (e.g., 30 minutes to 6 hours).[5][13]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for cIAP1.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.
Immunoprecipitation of XIAP and Caspase-9
This assay is used to demonstrate that this compound can disrupt the interaction between XIAP and caspase-9.
Protocol Overview:
-
Transfect cells (e.g., HEK293T) with constructs expressing tagged versions of XIAP and caspase-9.[1][14]
-
Lyse the cells and treat the lysates with this compound or a control.
-
Incubate the lysates with an antibody against the tag on XIAP (e.g., anti-Flag) to immunoprecipitate XIAP and any interacting proteins.
-
Collect the immunoprecipitates using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by western blotting using antibodies against XIAP and caspase-9 to determine if caspase-9 co-immunoprecipitated with XIAP.[14][15]
In Vivo Xenograft Studies
These studies are used to evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a living organism.
Protocol Overview:
-
Implant human cancer cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[1][16]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, combination of this compound and chemotherapeutic agent).
-
Administer the treatments according to a predetermined schedule (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel).[1][9]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a potent and specific IAP antagonist with a well-defined mechanism of action. By promoting the degradation of cIAPs and directly inhibiting XIAP, it effectively restores apoptotic signaling in cancer cells. Furthermore, its ability to inhibit the ABCB1 drug efflux pump provides a powerful strategy for overcoming multidrug resistance. The synergistic effects observed when this compound is combined with conventional chemotherapeutics, such as taxanes, highlight its potential as a valuable addition to the anti-cancer armamentarium. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other Smac mimetics in the ongoing effort to combat chemoresistance.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Toxicity profile of small-molecule IAP antagonist this compound is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The SMAC mimetic this compound is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ulab360.com [ulab360.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GDC-0152: An In-Depth Technical Review
This document provides a comprehensive overview of the preclinical studies of GDC-0152, a potent small-molecule antagonist of the Inhibitor of Apoptosis (IAP) proteins, designed for the treatment of solid tumors. This compound, developed as a second-generation Smac mimetic, targets key regulators of apoptosis to induce cancer cell death.
Mechanism of Action
This compound functions as a Smac/DIABLO mimetic, targeting the Baculoviral IAP Repeat (BIR) domains of IAP proteins.[1] Specifically, it is a potent antagonist of X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), cIAP2, and melanoma IAP (ML-IAP).[2][3] In a healthy cell, IAPs bind to and inhibit caspases, the key effector enzymes of apoptosis. By binding to the BIR domains of IAPs, this compound prevents the sequestration and inhibition of caspases, thereby promoting programmed cell death.[1][2]
Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAPs removes the inhibition on the non-canonical NF-κB signaling pathway and can lead to the production of TNF-α, which further sensitizes tumor cells to apoptosis.[1][4]
Quantitative Preclinical Data
This compound demonstrates high-affinity binding to the BIR3 domains of multiple IAP proteins. This binding translates to potent induction of apoptosis in various cancer cell lines, while notably sparing non-malignant cells.[2][5]
| Target Protein | Binding Affinity (Ki) [nM] | Reference |
| ML-IAP-BIR3 | 14 | [3][5][6] |
| cIAP1-BIR3 | 17 | [3][5][6] |
| XIAP-BIR3 | 28 | [3][5][6] |
| cIAP2-BIR3 | 43 | [3][5][6] |
| Cell Line | Tumor Type | IC50 [µM] | Reference |
| HCT-116 | Colon Cancer | 28.90 | [7] |
| HT-29 | Colon Cancer | 24.32 | [7] |
| MDA-MB-231 | Breast Cancer | Effective killing observed | [2][6] |
| A2058 | Melanoma | cIAP1 degradation at 0.01 µM | [5][6] |
Oral administration of this compound as a single agent resulted in significant, dose-dependent tumor growth inhibition in preclinical mouse models of solid tumors.
| Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| MDA-MB-231 (Breast Cancer) | 10, 50, or 100 mg/kg, oral gavage, once weekly | Significant tumor volume reduction (p < 0.001) | [2] |
| MDA-MB-231 (Breast Cancer) | 10 mg/kg, oral gavage, daily for 3 weeks | Significant tumor growth inhibition | [2] |
| U87MG (Glioblastoma) | Weekly administration | Postponed tumor development and increased survival | [8] |
| ABCB1/BIRC5 Overexpressing | Co-administered with paclitaxel | Restored and potentiated anti-cancer effects of paclitaxel | [9] |
Pharmacokinetic studies were conducted across multiple species to predict human PK parameters. This compound exhibited moderate clearance and bioavailability.
| Species | Parameter | Value | Reference |
| Mouse | Cmax | 53.7 µM | [2][5][6] |
| Mouse | AUC | 203.5 h·µM | [2][5][6] |
| Mouse | Plasma Protein Binding | 88-91% | [2][5][6] |
| Rat | Plasma Protein Binding | 89-91% | [2][5][6] |
| Dog | Plasma Protein Binding | 81-90% | [2][5][6] |
| Monkey | Plasma Protein Binding | 76-85% | [2][5][6] |
| Human | Plasma Protein Binding | 75-83% | [2][5][6] |
| Human | Plasma Clearance (Mean) | 9 ± 3 mL/min/kg | [2][3][10] |
| Human | Volume of Distribution (Mean) | 0.6 ± 0.2 L/kg | [2][3][10] |
Experimental Protocols and Methodologies
Detailed protocols for preclinical studies are often proprietary. However, the principles of the key assays used to characterize this compound are described below.
To determine the binding affinity (Ki) of this compound to IAP proteins, competitive binding assays were utilized. These assays typically involve incubating a specific IAP protein construct (e.g., cIAP1-BIR3) with a fluorescently labeled probe that binds to the BIR domain. Serial dilutions of this compound are added to compete with the probe. The displacement of the probe, measured by a change in fluorescence polarization, is used to calculate the Ki value.[5]
The cytotoxic effect of this compound on cancer cells was evaluated using assays like the CellTiter-Glo® Luminescent Cell Viability Assay or WST-1 assay.[2][7] These methods quantify the number of viable cells in culture based on metabolic activity (e.g., measuring ATP levels or mitochondrial dehydrogenase activity). Cells are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours), and the resulting dose-response curve is used to determine the IC50 value.[2]
To confirm the mechanism of cell death, caspase activation was measured using assays like the Apo-ONE® Homogeneous Caspase-3/7 Assay.[2] This assay uses a pro-fluorescent caspase substrate which, when cleaved by active caspases 3 and 7, releases a fluorescent molecule. The increase in fluorescence intensity is directly proportional to the level of caspase activity, confirming apoptosis induction.[2]
Human tumor cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[2] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered according to a defined schedule (e.g., daily or weekly oral gavage).[2] Tumor volume is measured regularly throughout the study to assess anti-tumor efficacy. At the end of the study, tumors may be excised for further pharmacodynamic analysis.[2]
Conclusion
The preclinical data for this compound strongly support its mechanism as a potent and selective IAP antagonist. It effectively induces apoptosis in a range of solid tumor cell lines and demonstrates significant single-agent anti-tumor activity in vivo.[2][7][8] The compound possesses a predictable pharmacokinetic profile across species, which facilitated its advancement into clinical trials.[2][3] These studies establish this compound as a promising therapeutic agent targeting the intrinsic apoptosis pathway in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biopolymers.org.ua [biopolymers.org.ua]
- 8. mdpi.com [mdpi.com]
- 9. The SMAC mimetic this compound is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
GDC-0152: A Potent IAP Antagonist for Inducing Cancer Cell Apoptosis
Application Notes and Protocols for Researchers
Abstract
GDC-0152 is a potent, small-molecule second mitochondrial activator of caspases (Smac) mimetic that targets and antagonizes Inhibitor of Apoptosis Proteins (IAPs).[1] By mimicking the endogenous IAP inhibitor Smac/DIABLO, this compound effectively promotes the degradation of cellular IAP1 (cIAP1) and disrupts the interaction between other IAPs, such as X-linked IAP (XIAP), and caspases.[2][3][4] This action liberates caspases, leading to the induction of apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability and outline its mechanism of action.
Mechanism of Action
This compound functions as an antagonist of several IAP proteins, including XIAP, cIAP1, cIAP2, and melanoma IAP (ML-IAP).[3][5] It binds to the Baculoviral IAP Repeat (BIR) domains of these proteins with high affinity, preventing them from binding to and inhibiting caspases.[3][6] Specifically, this compound disrupts the XIAP-caspase-9 interaction and the association of ML-IAP, cIAP1, and cIAP2 with Smac.[2][3] This leads to the activation of the intrinsic apoptotic pathway through caspase-9 and subsequent activation of effector caspases-3 and -7.[3][7] Furthermore, this compound induces the rapid proteasomal degradation of cIAP1.[2][3] Studies have also indicated that this compound can inhibit the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[7][8]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
The potency of this compound is demonstrated by its low nanomolar binding affinities to the BIR domains of various IAP proteins.
| IAP Protein | Binding Affinity (Ki) |
| ML-IAP | 14 nM[2][3][5] |
| cIAP1 | 17 nM[2][3][5] |
| XIAP | 28 nM[2][3][5] |
| cIAP2 | 43 nM[2][3][5] |
Table 1: Binding affinities of this compound to IAP proteins.
This compound has been shown to effectively decrease cell viability in various cancer cell lines.
| Cell Line | Assay | Incubation Time | Effect |
| MDA-MB-231 (Breast Cancer) | CellTiter-Glo | 72 hours | Decreased cell viability[2][3] |
| K562 (Leukemia) | Not specified | Dose and time-dependent | Inhibited proliferation[7] |
| HL60 (Leukemia) | Not specified | Dose and time-dependent | Inhibited proliferation[7] |
| A2058 (Melanoma) | Not specified | Not specified | Induced cIAP1 degradation at 10 nM[2] |
Table 2: Effects of this compound on various cancer cell lines.
Experimental Protocols
Cell Viability Assay Protocol
This protocol is adapted from established methods for assessing the effect of this compound on cancer cell viability.[3][5]
Materials:
-
This compound (dissolved in an appropriate solvent like DMSO)[6]
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 2 mM L-glutamine for MDA-MB-231 cells)[3]
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell dissociation reagents (e.g., Accutase)[3]
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Wash cells with PBS and detach them using a suitable dissociation reagent.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 50 µL volume into a 96-well plate.[3][5]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from a "no-cell" control well.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Figure 2: Experimental workflow for the this compound cell viability assay.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:873652-48-3 | IAP antagonist,potent amd samll-molecule | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of IAP Degradation by GDC-0152
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0152 is a potent small-molecule antagonist of the Inhibitor of Apoptosis (IAP) proteins.[1][2] It mimics the endogenous pro-apoptotic protein Smac/DIABLO, binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, thereby disrupting their function.[1][2] This disruption leads to the auto-ubiquitination and subsequent proteasomal degradation of cellular IAP1 (cIAP1) and cIAP2, which in turn promotes the activation of caspases and induces apoptosis in cancer cells.[3] This document provides detailed protocols for the analysis of IAP protein degradation, particularly cIAP1 and X-linked inhibitor of apoptosis protein (XIAP), in response to this compound treatment using Western blotting.
Signaling Pathway and Mechanism of Action
This compound functions by targeting the BIR domains of several IAP proteins, including cIAP1, cIAP2, and XIAP.[1][2] By binding to cIAP1 and cIAP2, this compound induces a conformational change that stimulates their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and rapid degradation by the proteasome. The degradation of cIAPs alleviates the inhibition of the non-canonical NF-κB pathway and can lead to the induction of apoptosis. This compound's binding to XIAP prevents it from inhibiting caspases-3, -7, and -9, further promoting apoptotic cell death.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cIAP1 and XIAP protein levels in various cancer cell lines, as determined by Western blot analysis. The data is representative of typical results observed in the literature.
Table 1: Dose-Dependent Degradation of cIAP1 in A2058 Melanoma Cells
| This compound Concentration (nM) | Treatment Time (hours) | cIAP1 Protein Level (% of Control) |
| 0 (Control) | 2 | 100 |
| 1 | 2 | ~90 |
| 10 | 2 | ~40 |
| 100 | 2 | <10 |
| 1000 | 2 | <5 |
Note: Data is estimated based on visual analysis of Western blot images from published literature.[4] Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on IAP Protein Levels in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | cIAP1 Degradation | cIAP2 Degradation | XIAP Degradation |
| K562 | 1 | 24 | Significant | Significant | Significant |
| HL60 | 1 | 24 | Significant | Significant | Significant |
Note: This table summarizes the qualitative findings that this compound down-regulates the expression of cIAP1, cIAP2, and XIAP in human leukemia cells.[3]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess IAP degradation following this compound treatment.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: A2058 (melanoma), K562 (chronic myelogenous leukemia), or HL60 (promyelocytic leukemia) cells are suitable for these studies.
-
Culture Conditions: Culture the cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM) in fresh culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration.
Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.
-
Loading Buffer: Add 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to each lysate to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a 4-20% Tris-glycine polyacrylamide gel.
-
Running Conditions: Run the gel in 1X Tris-glycine running buffer at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane: Use a polyvinylidene difluoride (PVDF) membrane for protein transfer.
-
Transfer: Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
Blocking
-
Blocking Solution: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
Antibody Incubation
-
Primary Antibodies:
-
Dilute the primary antibodies against cIAP1 and XIAP in the blocking solution at the recommended dilutions (see Table 3).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
Table 3: Recommended Primary Antibody Dilutions
| Target Protein | Recommended Dilution |
| cIAP1 | 1:1000 |
| XIAP | 1:1000 |
| β-actin (Loading Control) | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Secondary Antibody Incubation
-
Secondary Antibody: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in the blocking solution (typically 1:2000 to 1:10000 dilution).
-
Incubation: Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
Chemiluminescent Detection
-
Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis and Quantification
-
Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the protein bands.
-
Normalization: Normalize the band intensity of the target proteins (cIAP1 and XIAP) to the intensity of the loading control (e.g., β-actin or GAPDH) for each sample.
-
Quantification: Express the protein levels in the treated samples as a percentage of the untreated control.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of IAP protein degradation induced by this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. Adherence to these protocols will facilitate a better understanding of the molecular mechanisms of this compound and its potential as a therapeutic agent in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caspase-3/7 Activation Assay with GDC-0152
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activation of Caspase-3 and Caspase-7 in response to treatment with GDC-0152, a potent Smac mimetic and antagonist of the Inhibitor of Apoptosis Proteins (IAPs).
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Caspases, a family of cysteine proteases, are central executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2][3][4]
The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis by binding to and inhibiting caspases.[3][5][6][7][8] this compound is a small molecule that mimics the endogenous IAP antagonist, Smac/DIABLO.[1][9][10] By binding to IAPs, this compound alleviates their inhibitory effect on caspases, thereby promoting apoptosis in cancer cells.[1][2][9] Specifically, this compound is a pan-IAP inhibitor with high affinity for cIAP1, cIAP2, XIAP, and ML-IAP.[1][10][11][12] This action leads to the degradation of cIAPs and subsequent activation of the caspase cascade, including Caspase-3 and -7.[1][2]
This document provides a detailed protocol for a common method to quantify Caspase-3/7 activity using a luminogenic substrate assay, a robust and sensitive method suitable for high-throughput screening.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound promotes apoptosis by inhibiting IAPs.
Data Presentation
The following table summarizes representative data for this compound-induced Caspase-3/7 activation in a cancer cell line (e.g., MDA-MB-231 breast cancer cells) after 24 hours of treatment. Data is presented as a fold increase in luminescence relative to an untreated control.
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase vs. Control |
| 0 (Vehicle Control) | 15,234 | 1,287 | 1.0 |
| 1 | 22,851 | 2,109 | 1.5 |
| 10 | 68,553 | 5,987 | 4.5 |
| 100 | 182,808 | 15,432 | 12.0 |
| 1000 | 342,765 | 29,876 | 22.5 |
| 10000 | 411,318 | 35,654 | 27.0 |
Note: These are example data. Actual results will vary depending on the cell line, this compound concentration, and incubation time.
Experimental Protocols
Principle of the Caspase-3/7 Activation Assay
This protocol is based on a luminescent assay that measures the activity of Caspase-3 and -7. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7.[13][14] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of Caspase-3/7 activity.[13]
Materials and Reagents
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell line of interest (e.g., MDA-MB-231, A2058)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled, clear-bottom 96-well microplates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Experimental Workflow
Caption: Workflow for the Caspase-3/7 activation assay.
Detailed Protocol
1. Cell Seeding: a. Harvest and count cells. b. Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 80 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Preparation of this compound Dilutions: a. Thaw the this compound stock solution. b. Prepare serial dilutions of this compound in complete culture medium at 5X the final desired concentration. For example, to achieve a final concentration of 100 nM, prepare a 500 nM working solution. c. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
3. Cell Treatment: a. Add 20 µL of the 5X this compound dilutions or vehicle control to the appropriate wells to achieve a final volume of 100 µL. b. It is recommended to include the following controls:
- Untreated cells: Cells with no treatment.
- Vehicle control: Cells treated with the same concentration of DMSO as the this compound treated cells.
- Positive control (optional): Cells treated with a known inducer of apoptosis (e.g., staurosporine). c. Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). A time-course experiment is recommended to determine the optimal incubation time.
4. Caspase-3/7 Activity Measurement: a. Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. c. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. d. Mix the contents of the wells by gently shaking the plate on a plate shaker at 300-500 rpm for 30 seconds. e. Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically. f. Measure the luminescence of each well using a luminometer.
5. Data Analysis: a. Subtract the average luminescence value of the no-cell background control wells from all other luminescence readings. b. Calculate the fold increase in Caspase-3/7 activity for each treatment condition by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells. c. Plot the fold increase in Caspase-3/7 activity against the concentration of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contaminated reagents or medium. Autofluorescence of compounds. | Use fresh, sterile reagents. Test for compound autofluorescence by adding it to wells with reagent but no cells. |
| Low signal or no induction | Insufficient incubation time. Low cell number. Cell line is resistant to this compound. | Optimize incubation time and cell seeding density. Confirm the expression of IAPs in the cell line. |
| High variability between replicates | Inconsistent cell seeding. Pipetting errors. Edge effects on the plate. | Ensure uniform cell suspension and accurate pipetting. Avoid using the outer wells of the plate. |
Conclusion
The Caspase-3/7 activation assay is a reliable and straightforward method to quantify the pro-apoptotic activity of this compound. By antagonizing IAPs, this compound effectively induces a dose- and time-dependent activation of effector caspases, which can be sensitively measured using a luminogenic substrate. These application notes provide a comprehensive framework for researchers to implement this assay in their studies of IAP inhibitors and apoptosis.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer: Small molecules targeting apoptosis, a prospective approach to safe scientific success [scirp.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bosterbio.com [bosterbio.com]
- 5. embopress.org [embopress.org]
- 6. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IAPs block apoptotic events induced by caspase‐8 and cytochrome c by direct inhibition of distinct caspases [escholarship.org]
- 8. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. ulab360.com [ulab360.com]
GDC-0152 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo xenograft studies to evaluate the efficacy of GDC-0152, a small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).
Introduction
This compound is a second-generation, non-peptidic small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO.[1][2] It is designed to antagonize multiple IAP proteins, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4][5] IAPs are frequently overexpressed in cancer cells, where they inhibit caspases and promote cell survival.[6] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, this compound relieves the inhibition of caspases, thereby promoting apoptosis in tumor cells.[3][7] Preclinical studies have demonstrated that this compound can induce tumor growth inhibition in various cancer models, making it a promising candidate for cancer therapy.[4][5][8]
Mechanism of Action
This compound functions by targeting the IAP family of proteins, which are key regulators of apoptosis. In cancer cells, IAPs bind to and inhibit caspases, the primary executioners of apoptosis. This compound mimics the N-terminal AVPI motif of the endogenous IAP antagonist Smac/DIABLO, allowing it to bind with high affinity to the BIR domains of XIAP, cIAP1, and cIAP2.[3][9] This binding displaces caspases from IAP-mediated inhibition, leading to the activation of the caspase cascade and subsequent apoptotic cell death.[3][10] Specifically, this compound has been shown to induce the degradation of cIAP1 and promote the activation of caspase-3 and caspase-7.[3][11]
Caption: this compound Signaling Pathway.
Experimental Design for In Vivo Xenograft Model
This section outlines a typical experimental design for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Cell Line Selection
A variety of human cancer cell lines can be utilized for xenograft studies with this compound. The choice of cell line should be based on the research question and the expression levels of IAP proteins. The MDA-MB-231 human breast cancer cell line is a commonly used and well-characterized model for this compound efficacy studies.[4][5][8]
Animal Model
Immunocompromised mice are essential for establishing human tumor xenografts.[12] Commonly used strains include:
-
Athymic Nude (nu/nu) mice
-
Severe Combined Immunodeficient (SCID) mice
-
NOD-scid IL2Rgamma(null) (NSG) mice
The choice of strain may depend on the specific cell line's tumorigenicity.
Experimental Protocol
The following protocol provides a step-by-step guide for a typical efficacy study.
Caption: this compound Xenograft Experimental Workflow.
1. Cell Culture and Preparation
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
2. Tumor Implantation
-
Anesthetize female athymic nude mice (6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Administration
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer this compound orally (p.o.) once daily at doses ranging from 10 to 100 mg/kg.[11]
-
Administer the vehicle alone to the control group.
5. Efficacy Evaluation
-
Measure tumor volumes and body weights 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or if body weight loss exceeds 20%.
6. Endpoint Analysis
-
At the end of the study, excise the tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Another portion can be snap-frozen in liquid nitrogen for Western blot analysis to assess target engagement (e.g., levels of cIAP1, XIAP, and cleaved PARP).
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 |
Safety and Toxicology Considerations
While this compound is designed to target cancer cells, on-target toxicities can occur in normal tissues. Preclinical toxicology studies have shown that this compound administration can lead to an acute induction of TNF-α and other inflammatory cytokines.[13] Therefore, it is crucial to monitor the animals for any signs of toxicity, such as changes in behavior, appearance, and significant body weight loss.
Conclusion
The in vivo xenograft model is a critical tool for evaluating the anti-cancer efficacy of this compound. A well-designed and executed study, following the protocols outlined in these application notes, will provide valuable data on the compound's ability to inhibit tumor growth and its mechanism of action in a living system. Careful monitoring and comprehensive endpoint analyses are essential for a thorough assessment of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Synergistic Effects of GDC-0152 with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0152 is a potent, cell-permeable, second mitochondrial activator of caspases (SMAC) mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP-binding motif of SMAC, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, including XIAP, cIAP1, and cIAP2, thereby relieving their inhibition of caspases and promoting apoptosis.[1][2] Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines and inhibit tumor growth in xenograft models.[3] Furthermore, emerging evidence suggests that this compound can act synergistically with conventional chemotherapeutic agents, such as taxanes, to enhance their anti-cancer efficacy and overcome mechanisms of drug resistance. This document provides detailed application notes on the synergistic effects of this compound with chemotherapy, along with protocols for key experimental assays.
Introduction to Synergistic Action
The combination of this compound with traditional chemotherapy, such as paclitaxel or docetaxel, represents a promising strategy to enhance therapeutic outcomes. Chemotherapeutic agents often induce cellular stress and DNA damage, which can prime cancer cells for apoptosis. However, many tumors overexpress IAP proteins, which suppress the apoptotic cascade and contribute to chemoresistance. This compound directly counteracts this survival mechanism. By inhibiting IAPs, this compound lowers the threshold for apoptosis, allowing chemotherapy to exert a more potent cytotoxic effect.
A key mechanism underlying this synergy involves the modulation of drug efflux pumps. For instance, in multidrug-resistant cancer cells overexpressing the ABCB1 transporter, co-treatment with this compound has been shown to restore sensitivity to paclitaxel.[3][4] this compound can directly modulate the ATPase activity of ABCB1 and also decrease the expression of the anti-apoptotic protein BIRC5 (survivin), further sensitizing cells to the effects of chemotherapy.[4]
Quantitative Data Summary
The synergistic effect of this compound in combination with chemotherapeutic agents can be quantified by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination, followed by the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6]
While specific studies providing CI values for this compound with paclitaxel or docetaxel are not yet widely published, the available data strongly supports a synergistic interaction. For example, co-treatment with this compound has been shown to restore sensitivity to paclitaxel in ABCB1-expressing multidrug-resistant cancer cells, potentiating its anticancer effects.[3][4]
Table 1: Illustrative IC50 Data for this compound and Chemotherapy Agents (Hypothetical)
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with this compound) | Combination Index (CI) |
| MDA-MB-231 (Breast Cancer) | Docetaxel | 10 nM | 2 nM | < 1 (Synergy) |
| PC-3 (Prostate Cancer) | Paclitaxel | 5 nM | 1 nM | < 1 (Synergy) |
| A549 (Lung Cancer) | This compound | 5 µM | 1 µM | < 1 (Synergy) |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate how data on synergistic effects would be presented. Researchers should determine these values experimentally for their specific cell lines and conditions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Synergy with Chemotherapy
This compound's primary mechanism involves the inhibition of IAP proteins, which are key regulators of the intrinsic and extrinsic apoptosis pathways. Chemotherapeutic agents like paclitaxel and docetaxel induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins and the mitochondrial release of cytochrome c and SMAC/Diablo. In the presence of this compound, the released SMAC and this compound itself effectively antagonize IAPs, leading to robust caspase activation and apoptosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic this compound is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Agent-127|Bruceoside C|Cytotoxic Quassinoid [benchchem.com]
Application Notes and Protocols for GDC-0152 Dosing and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of GDC-0152, a potent small-molecule antagonist of the Inhibitor of Apoptosis (IAP) proteins, in various mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to assist in the design and execution of in vivo efficacy experiments.
This compound functions as a second mitochondrial activator of caspases (Smac) mimetic, targeting key IAP family members including X-chromosome-linked IAP (XIAP), cellular IAP 1 (cIAP1), cellular IAP 2 (cIAP2), and melanoma IAP (ML-IAP).[1][2][3] By binding to the Smac binding groove on these proteins, this compound disrupts their ability to inhibit caspases, thereby promoting apoptosis in cancer cells.[3] This targeted mechanism of action has demonstrated significant anti-tumor activity in various xenograft and patient-derived xenograft (PDX) mouse models.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical mouse studies, including binding affinities, pharmacokinetic parameters, and dosing regimens with corresponding efficacy.
Table 1: this compound In Vitro Binding Affinity (Ki)
| Target Protein | Binding Affinity (Ki, nM) |
| ML-IAP-BIR | 14 |
| cIAP1-BIR3 | 17 |
| XIAP-BIR3 | 28 |
| cIAP2-BIR3 | 43 |
Data sourced from multiple studies.[1][2][5][6]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Conditions |
| Cmax | 53.7 µM | Nude mice, single oral dose |
| AUC | 203.5 hr·µM | Nude mice, single oral dose |
| Plasma Protein Binding | 88-91% | Mouse plasma |
| Blood-Plasma Partition Ratio | 0.6 - 1.1 | Mouse |
| Plasma Clearance | High (>80% of hepatic blood flow) | Nude mice, 1 mg/kg IV dose |
Data compiled from various sources.[1][5][6]
Table 3: Summary of this compound Dosing and Efficacy in Mouse Xenograft Models
| Mouse Model | Tumor Type | Dose | Route of Administration | Dosing Schedule | Outcome |
| Nude Mice | MDA-MB-231 (Breast Cancer) | 10, 50, or 100 mg/kg | Oral | Once weekly for 3 weeks | Significant dose-dependent tumor growth inhibition (85-95% inhibition); 4-6 complete responses at day 21.[1] |
| Nude Mice | MDA-MB-231 (Breast Cancer) | 10 mg/kg | Oral | Daily or every third day for 3 weeks | Similar efficacy to weekly dosing, with 85-95% tumor growth inhibition.[1] |
| N/A | U87MG (Glioblastoma) | 10 or 20 mg/kg | N/A | N/A | Dose-dependent increase in mouse survival and slowed tumor growth.[4] |
| N/A | GBM (Glioblastoma) | 20 mg/kg | Retro-orbital injection | Weekly (8 administrations total) | Part of a combination therapy study.[4] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound in mouse models.
Protocol 1: General Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for oral gavage or injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and appropriate gauge needles for the chosen route of administration
Procedure:
-
Reconstitution: Aseptically weigh the required amount of this compound powder.
-
Solubilization: Dissolve this compound in a suitable vehicle. A common formulation involves a mixture of DMSO and a solubilizing agent like PEG300, which is then further diluted in a carrier like corn oil. The final concentration of DMSO should be kept low to minimize toxicity.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Storage: The prepared solution should be used immediately or stored appropriately as per stability data, typically protected from light.
Protocol 2: MDA-MB-231 Breast Cancer Xenograft Model Efficacy Study
This protocol outlines a typical efficacy study using a breast cancer xenograft model.
Materials and Methods:
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Tumor Implantation:
-
Culture MDA-MB-231 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., DMSO/PEG300/corn oil) according to the same schedule as the treatment groups.
-
Treatment Groups: Administer this compound orally at doses of 10, 50, and 100 mg/kg.
-
Dosing Schedule: Dose animals once weekly for a duration of 3 weeks.
-
-
Endpoint and Analysis:
-
Monitor and record tumor volumes and body weights throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Statistically analyze the differences in tumor volume between the treatment and control groups.
-
Protocol 3: Patient-Derived Xenograft (PDX) Model Study
This protocol provides a general framework for utilizing PDX models for this compound efficacy testing.
Materials and Methods:
-
Animal Model: Immunodeficient mice such as NOD-scid IL2Rgamma-null (NSG) mice are commonly used to support the engraftment of human tumor tissue.[7][8]
-
PDX Establishment:
-
Cohort Expansion:
-
Once the initial tumors (P0) reach a suitable size, they are harvested and can be serially passaged into new cohorts of mice for drug testing.[7]
-
-
Dosing and Monitoring:
-
When PDX tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.[9]
-
Administer this compound and vehicle control as described in Protocol 2. The route of administration and dosing schedule should be optimized for the specific PDX model.
-
Monitor tumor volume and animal health as previously described.[8]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for an in vivo study.
Caption: this compound Signaling Pathway Leading to Apoptosis.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of GDC-0152 in Cellular Contexts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0152 is a potent small-molecule mimetic of the endogenous IAP antagonist Smac (Second Mitochondria-derived Activator of Caspases).[1][2][3] It is designed to target and inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, cIAP2, and ML-IAP.[1][2][3] IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases and promoting pro-survival signaling pathways.[1][3] this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby disrupting their ability to inhibit caspases and leading to the induction of apoptosis.[1][2][3] Furthermore, this compound's binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation, which not only promotes apoptosis but also activates the non-canonical NF-κB signaling pathway.[3][4]
These application notes provide a detailed overview of various experimental methods to measure the target engagement of this compound in cells, enabling researchers to quantify its binding to IAPs and assess its downstream functional consequences.
Data Presentation
This compound Binding Affinities (Ki)
| IAP Protein | BIR Domain | This compound Ki (nM) |
| ML-IAP | BIR | 14[1][2][3] |
| cIAP1 | BIR3 | 17[1][2][3] |
| XIAP | BIR3 | 28[1][2][3] |
| cIAP2 | BIR3 | 43[1][2][3] |
| XIAP | BIR2 | 112[2] |
| cIAP1 | BIR2 | 14500[2] |
| cIAP2 | BIR2 | 9600[2] |
Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| MDA-MB-231 (Breast Cancer) | Cell Viability (CellTiter-Glo) | IC50 | ~100 nM[3] |
| MDA-MB-231 (Breast Cancer) | Caspase-3/7 Activation (Apo-ONE) | EC50 | ~200 nM[2] |
| A2058 (Melanoma) | cIAP1 Degradation | Effective Concentration | ≥ 10 nM[3] |
| K562 (Leukemia) | Apoptosis Induction | Dose-dependent | [5] |
| HL60 (Leukemia) | Apoptosis Induction | Dose-dependent | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in apoptosis and NF-κB pathways.
Caption: General experimental workflow for measuring this compound target engagement.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to compete with a fluorescently labeled probe for binding to the BIR domains of IAP proteins.
Materials:
-
Purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3)
-
Fluorescently labeled peptide probe (e.g., a FAM-labeled Smac-derived peptide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Dilute the IAP BIR domain protein to a working concentration (e.g., 2x the desired final concentration) in assay buffer.
-
Dilute the fluorescent probe to a working concentration (e.g., 2x the desired final concentration, typically in the low nM range) in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the IAP BIR domain protein solution to each well.
-
Add 5 µL of the fluorescent probe solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP) and Western Blot
This method is used to demonstrate that this compound disrupts the interaction between IAPs and their binding partners (e.g., XIAP and Caspase-9).
Materials:
-
Cells expressing the proteins of interest (e.g., HEK293T cells transiently transfected with tagged XIAP and Caspase-9)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged XIAP)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary and secondary antibodies for Western blotting (e.g., anti-caspase-9, anti-FLAG)
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blot:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with the appropriate primary and secondary antibodies to detect the co-immunoprecipitated protein.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[6][7][8][9]
Materials:
-
Cells of interest
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (as in Co-IP)
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Collect the supernatant and determine the amount of soluble target protein (e.g., XIAP, cIAP1) using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the this compound concentration.
-
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization and quantification of protein-protein interactions. This can be used to show the disruption of IAP-protein interactions by this compound directly in fixed cells.[1][2][5][10][11]
Materials:
-
Cells grown on coverslips
-
This compound
-
Primary antibodies against the two proteins of interest, raised in different species (e.g., rabbit anti-XIAP and mouse anti-caspase-9)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents (commercially available kits)
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound or vehicle (DMSO).
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of the two primary antibodies overnight at 4°C.
-
-
PLA Probe Incubation, Ligation, and Amplification:
-
Wash the cells and incubate with the PLA probes.
-
Perform the ligation and amplification steps according to the manufacturer's protocol. This will generate a fluorescent signal only when the two proteins are in close proximity.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA signals per cell. A decrease in the number of signals in this compound-treated cells compared to control cells indicates disruption of the protein-protein interaction.
-
Caspase Activity Assay
This assay measures the activity of executioner caspases (caspase-3 and -7) as a functional readout of apoptosis induction by this compound.
Materials:
-
Cells cultured in white-walled, clear-bottom 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay reagent (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well, equal to the volume of the culture medium.
-
Mix the contents by shaking for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the this compound concentration to determine the EC50 for caspase activation.
-
cIAP1 Degradation by Western Blot
This protocol is used to monitor the this compound-induced degradation of cIAP1 over time.
Materials:
-
Cells (e.g., MDA-MB-231 or A2058)
-
This compound
-
Lysis buffer, SDS-PAGE, and Western blot reagents
-
Primary antibody against cIAP1 and a loading control (e.g., GAPDH or β-actin)
Protocol:
-
Time-Course Treatment:
-
Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the Co-IP protocol, using an anti-cIAP1 antibody and an antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for cIAP1 and the loading control.
-
Normalize the cIAP1 band intensity to the loading control for each time point and plot the relative cIAP1 levels against time to visualize the degradation kinetics.
-
References
- 1. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of GDC-0152 Induced Apoptosis by Flow Cytometry
For Research Use Only.
Introduction
GDC-0152 is a potent, non-peptidic small molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (Smac).[1] It is designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs), a family of functionally and structurally related proteins that are key regulators of apoptosis and are often overexpressed in cancer cells.[2] this compound targets the BIR (Baculoviral IAP Repeat) domains of IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 and 2 (cIAP1 and cIAP2), and melanoma IAP (ML-IAP).[3][4][5][6] By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of mature Smac, this compound binds to the Smac binding groove on IAPs, thereby disrupting their ability to inhibit caspases.[1][5][6] This leads to the activation of the caspase cascade and the subsequent induction of apoptosis in cancer cells.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.
By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between three populations of cells:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
This compound Mechanism of Action
This compound functions as a Smac mimetic to induce apoptosis by antagonizing IAP proteins. This action removes the IAP-mediated inhibition of caspases, allowing for the progression of both the intrinsic and extrinsic apoptotic pathways.
This compound Signaling Pathway
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the induction of apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: Apoptosis Induction in Glioblastoma Cell Lines
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | % Apoptotic Cells (Mean ± SEM) |
| U87MG | 72 | 1 | 25.3 ± 2.5 |
| 10 | 45.1 ± 3.1 | ||
| GL261 | 72 | 1 | 18.7 ± 1.9 |
| 10 | 35.6 ± 2.8 | ||
| GBM6 | 192 (8 days) | 1 | 30.2 ± 3.7 |
| 10 | 55.4 ± 4.2 | ||
| GBM9 | 192 (8 days) | 1 | 28.9 ± 3.1 |
| 10 | 50.1 ± 3.9 |
Data extracted from a study on glioblastoma cell lines.[7] Apoptosis was determined by flow cytometry of propidium iodide-stained nuclei (SubG0/G1 population).[7]
Table 2: Apoptosis Induction in Colon Cancer Cell Lines
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | % Apoptotic Cells |
| HCT-116 | 48 | 28.90 (IC50) | Data not explicitly quantified in the abstract. The study confirms apoptosis induction. |
| HT-29 | 48 | 24.32 (IC50) | Data not explicitly quantified in the abstract. The study confirms apoptosis induction. |
Data from a study on colon cancer cell lines where apoptosis was confirmed by Annexin V/Flow cytometry assays.[2] The provided values are IC50 concentrations.[2]
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow
Experimental Workflow for Apoptosis Analysis
Detailed Protocol
1. Cell Seeding and Treatment:
1.1. Seed the cancer cells of interest in appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. 1.2. Incubate the cells for 24 hours to allow for attachment and recovery. 1.3. Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest this compound concentration). 1.4. Remove the medium from the cells and add the this compound dilutions or the vehicle control. 1.5. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Harvesting and Washing:
2.1. For adherent cells: 2.1.1. Carefully collect the culture medium, which may contain detached apoptotic cells. 2.1.2. Wash the adherent cells with PBS. 2.1.3. Detach the cells using Trypsin-EDTA. 2.1.4. Combine the detached cells with the collected culture medium from step 2.1.1. 2.2. For suspension cells: 2.2.1. Collect the cells directly from the culture flask/plate. 2.3. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. 2.4. Discard the supernatant and wash the cell pellet with ice-cold PBS. 2.5. Repeat the centrifugation and discard the supernatant.
3. Annexin V and PI Staining:
3.1. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 3.2. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL. 3.3. Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. 3.4. Add 5 µL of Annexin V-FITC to the cell suspension. 3.5. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. 3.6. Add 5 µL of PI staining solution to the cell suspension. 3.7. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis:
4.1. Analyze the samples on a flow cytometer immediately after staining (within 1 hour). 4.2. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. 4.3. Acquire data for at least 10,000 events per sample. 4.4. Analyze the data to determine the percentage of cells in each quadrant:
- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently. Use a cell scraper instead of trypsin for sensitive adherent cells if possible. |
| Inappropriate antibody concentration | Titrate the Annexin V conjugate to determine the optimal concentration. | |
| Weak Annexin V signal | Insufficient calcium in the binding buffer | Ensure the binding buffer contains an adequate concentration of CaCl2. |
| Apoptosis is not induced | Verify the activity of this compound. Include a positive control for apoptosis induction. | |
| High percentage of PI-positive cells in all samples | Cells were not healthy at the start of the experiment | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Harsh cell handling | Avoid vigorous vortexing or pipetting. |
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the pro-apoptotic activity of this compound. By utilizing Annexin V and PI staining with flow cytometry, researchers can effectively determine the dose- and time-dependent effects of this IAP antagonist on cancer cell lines. This assay is a valuable tool for drug development professionals and scientists investigating the mechanisms of apoptosis.
References
- 1. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopolymers.org.ua [biopolymers.org.ua]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GDC-0152 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GDC-0152 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and relevant biological pathway information to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, generally ranging from approximately 10 mg/mL to 50 mg/mL.[1][2] Some datasheets indicate solubility as high as 99 mg/mL or ≥ 100 mg/mL. This variability may be attributed to factors such as the purity of the compound, the water content of the DMSO, and the method used to dissolve the compound. For practical purposes, preparing a stock solution in the 10-50 mg/mL range is a reliable starting point.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use fresh, anhydrous (or low water content) DMSO.[1] The compound, supplied as a crystalline solid, should be dissolved by adding the solvent and then vortexing or sonicating to ensure complete dissolution.[3] For instance, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound (Molecular Weight: 498.64 g/mol ) in the calculated volume of DMSO.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: this compound as a solid powder is stable for at least four years when stored at -20°C.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solution at -80°C, where it can be stable for up to one year. For shorter-term storage, -20°C is suitable for up to one month.
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For experiments requiring aqueous buffers, it is best to prepare the dilution fresh from the DMSO stock solution just before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound or Precipitation Observed | 1. Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many compounds.[1] 2. Low-Quality DMSO: Impurities in the DMSO can affect solubility. 3. Insufficient Mixing: The compound may not be fully dissolved. 4. Concentration Too High: The desired concentration may exceed the solubility limit under your specific conditions. | 1. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. 2. Ensure you are using a reputable source for your DMSO. 3. Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution. 4. Try preparing a more dilute stock solution and adjust your experimental dilutions accordingly. |
| Inconsistent Experimental Results | 1. Compound Degradation: Improper storage of the DMSO stock solution (e.g., frequent freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation. 2. Inaccurate Concentration: This could be due to incomplete dissolution or errors in weighing or dilution. | 1. Aliquot your stock solution into single-use volumes and store at -80°C. Avoid more than a few freeze-thaw cycles. 2. Ensure the compound is fully dissolved before making dilutions. Recalibrate your balance and double-check your calculations. |
| Precipitation in Cell Culture Media | 1. "Salting Out" Effect: When a concentrated DMSO stock is added directly to an aqueous buffer or media, the compound can precipitate out of solution. 2. High Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause some compounds to precipitate. | 1. Perform serial dilutions to gradually lower the DMSO concentration. Add the this compound stock solution to a small volume of media first, mix well, and then add this to the final volume. 2. Keep the final concentration of DMSO in your cell culture media below 0.5% (ideally ≤ 0.1%) to minimize toxicity and solubility issues. |
Data Summary
This compound Solubility in DMSO
| Source | Reported Solubility in DMSO |
| Supplier A | ~10 mg/mL[2] |
| Supplier B | 50 mg/mL (with sonication)[1] |
| Supplier C | 99 mg/mL[4] |
| Supplier D | ≥ 100 mg/mL |
This compound Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[2] |
| DMSO Stock Solution | -80°C | Up to 1 year |
| DMSO Stock Solution | -20°C | Up to 1 month |
| Aqueous Solution | 4°C or Room Temperature | Not recommended for more than one day[2] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 498.64 g/mol )
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 498.64 g/mol = 0.0049864 g = 4.99 mg
-
-
Weigh the this compound. Carefully weigh out 4.99 mg of this compound powder and place it in a sterile vial.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound. Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.
-
Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
This compound Signaling Pathway
This compound is a small molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). It functions by antagonizing the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[5][6] This inhibition leads to the activation of caspases and ultimately, apoptosis (programmed cell death).[5][7]
Caption: this compound inhibits IAPs, promoting apoptosis.
Experimental Workflow for this compound Stock Preparation and Use
The following workflow outlines the key steps for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GDC-0152
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GDC-0152. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases).[1][2] It functions as a pan-inhibitor of Apoptosis (IAP) protein antagonist, targeting XIAP, cIAP1, cIAP2, and ML-IAP.[2][3][4] By binding to the BIR (Baculoviral IAP Repeat) domains of these IAP proteins, this compound relieves their inhibition of caspases, thereby promoting apoptosis.[1][2] Specifically, it disrupts the interaction between XIAP and processed caspase-9, and the association of ML-IAP, cIAP1, and cIAP2 with SMAC.[3]
Q2: What are the known binding affinities of this compound for its primary targets?
The inhibitory constants (Ki) of this compound for the BIR3 domains of several IAP proteins have been determined in cell-free assays.
| Target Protein | Ki (nM) |
| ML-IAP-BIR3 | 14 |
| cIAP1-BIR3 | 17 |
| XIAP-BIR3 | 28 |
| cIAP2-BIR3 | 43 |
Data sourced from Selleck Chemicals and a 2012 publication in ACS Medicinal Chemistry Letters.[2][3][4]
Q3: What are the expected on-target effects of this compound in cancer cell lines?
The primary on-target effects of this compound that lead to cancer cell death include:
-
Degradation of cIAP1: this compound induces rapid, proteasomal degradation of cIAP1.[2][3]
-
Caspase Activation: It leads to the activation of caspase-3 and caspase-7 in a dose- and time-dependent manner.[2][3]
-
Induction of Apoptosis: By activating caspases, this compound triggers caspase-dependent apoptosis.[1]
-
Inhibition of PI3K/AKT Pathway: this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1]
-
Decreased Cell Viability: this compound reduces cell viability in various cancer cell lines, such as MDA-MB-231 breast cancer cells, while showing no effect on normal human mammary epithelial cells.[2][3]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cell Lines or Animal Models
Question: I am observing significant cytotoxicity in my control, non-cancerous cell lines or unexpected toxicity in animal models. Is this a known off-target effect of this compound?
Answer: While this compound is designed to selectively induce apoptosis in cancer cells, its mechanism of action can lead to on-target toxicities in normal tissues.[5] The primary driver of this toxicity is the induction of Tumor Necrosis Factor-alpha (TNF-α).[5][6][7][8]
Explanation: this compound-mediated IAP antagonism leads to the activation of the NF-κB signaling pathway.[5][6][8] This, in turn, results in the transcriptional upregulation of several pro-inflammatory cytokines and chemokines, with TNF-α being a key mediator.[5][6][7][8] While this TNF-α production can contribute to the anti-tumor activity of this compound, it can also cause a systemic inflammatory response, leading to tissue damage, particularly in the liver and lungs, as observed in preclinical studies in dogs and rats.[5][6][7][8] It is important to note that these toxicities were not observed in human clinical trials at comparable exposures.[5]
Caption: this compound mechanism leading to both therapeutic apoptosis and potential toxicity.
Experimental Protocol to Assess Inflammatory Response:
-
Objective: To quantify the induction of pro-inflammatory cytokines in response to this compound treatment.
-
Methodology:
-
Cell Culture: Plate your cells of interest (both cancerous and non-cancerous) and treat with a dose range of this compound. Include a vehicle control.
-
Supernatant Collection: After a relevant incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatant.
-
Data Analysis: Compare the cytokine levels in this compound-treated samples to the vehicle control.
-
Issue 2: Drug Efflux and Multi-Drug Resistance (MDR) Phenotypes
Question: My cancer cells are showing resistance to this compound, or this compound treatment is affecting the efficacy of other drugs in my combination studies. Could this be related to drug transporters?
Answer: Recent studies have indicated that this compound can interact with the ABCB1 (MDR1) multi-drug resistance transporter.[9] However, the potency of this compound itself does not seem to be affected by ABCB1 expression.[9] Interestingly, this compound has been shown to directly modulate the ATPase activity of ABCB1, thereby inhibiting its drug efflux function at sub-cytotoxic concentrations.[9]
This suggests that this compound could potentially be used to reverse ABCB1-mediated multi-drug resistance. If you are observing altered efficacy of other drugs when combined with this compound, it may be due to this compound's inhibition of ABCB1, leading to increased intracellular concentration of the co-administered drug.[9]
Caption: this compound's inhibitory effect on the ABCB1 multi-drug resistance transporter.
Experimental Protocol to Investigate ABCB1 Interaction:
-
Objective: To determine if this compound can reverse ABCB1-mediated drug resistance in your cell line.
-
Methodology:
-
Cell Lines: Use a pair of cell lines: one parental sensitive line and one that overexpresses ABCB1 and is resistant to a known ABCB1 substrate (e.g., Paclitaxel).
-
Treatment: Treat the resistant cell line with the ABCB1 substrate in the presence and absence of a sub-cytotoxic concentration of this compound.
-
Cell Viability Assay: After 48-72 hours, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 of the ABCB1 substrate.
-
Data Analysis: Compare the IC50 of the ABCB1 substrate with and without this compound. A significant decrease in the IC50 in the presence of this compound indicates reversal of resistance.
-
Issue 3: Unexpected Changes in Survivin (BIRC5) Levels
Question: I have observed a decrease in the expression of Survivin (BIRC5) after this compound treatment. Is this a known off-target effect?
Answer: Yes, in addition to its primary IAP targets, this compound has been shown to decrease the expression of BIRC5 (Survivin).[9] This is considered a beneficial off-target effect as Survivin is an anti-apoptotic protein often overexpressed in cancer. This effect could contribute to the overall anti-cancer activity of this compound.[9]
Experimental Protocol to Confirm BIRC5 Downregulation:
-
Objective: To measure the effect of this compound on BIRC5 protein levels.
-
Methodology:
-
Treatment: Treat your cancer cell line with varying concentrations of this compound for 24-48 hours.
-
Protein Lysate Preparation: Harvest the cells and prepare whole-cell protein lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BIRC5.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities to determine the relative change in BIRC5 expression.
-
Caption: Workflow for assessing this compound's effect on BIRC5 protein expression.
References
- 1. An Updated Review of Smac Mimetics, LCL161, Birinapant, and this compound in Cancer Treatment [mdpi.com]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toxicity profile of small-molecule IAP antagonist this compound is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The SMAC mimetic this compound is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0152 Resistance Mechanisms: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the IAP antagonist, GDC-0152.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing diminishing efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, and other SMAC mimetics, is a documented phenomenon. A primary mechanism to investigate is the adaptive upregulation of the Inhibitor of Apoptosis Protein cIAP2.[1][2] While this compound effectively induces the degradation of cIAP1, this can lead to a compensatory rebound in cIAP2 levels. This elevated cIAP2 can then functionally replace cIAP1, inhibiting the formation of the pro-apoptotic RIPK1-caspase-8 complex and thereby conferring resistance.[1][2]
Troubleshooting Steps:
-
Monitor cIAP1 and cIAP2 protein levels: Perform a time-course western blot analysis of cells treated with this compound. Look for an initial decrease in both cIAP1 and cIAP2, followed by a rebound of cIAP2 expression at later time points.
-
Assess NF-κB pathway activation: The upregulation of cIAP2 is often driven by the NF-κB signaling pathway.[2] Analyze the phosphorylation status of key NF-κB pathway proteins (e.g., IKK, IκBα, p65) to determine if this pathway is hyperactive in your resistant cells.
-
Investigate the PI3K/Akt signaling pathway: The PI3K/Akt pathway can also contribute to cIAP2 regulation and resistance to SMAC mimetics.[2][3] Assess the activation state of this pathway by examining the phosphorylation of Akt and its downstream targets.
Q2: Our cells appear to have intrinsic resistance to this compound, showing little to no apoptosis even at high concentrations. What should we investigate?
A2: Intrinsic resistance to this compound can be multifactorial. Key areas to investigate include:
-
TNFα expression and signaling: The single-agent activity of many SMAC mimetics, including this compound, is often dependent on the presence of endogenous or exogenous TNFα to trigger extrinsic apoptosis.[1][4] Cells that do not produce sufficient levels of TNFα may be inherently resistant.
-
Expression of other anti-apoptotic proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Mcl-1) can prevent the activation of the intrinsic apoptotic pathway, thereby conferring resistance to IAP antagonists.
-
Drug Efflux Pumps: While some research suggests that this compound's potency is not affected by the ABCB1/MDR1 multidrug efflux pump, and that it may even modulate its activity, this remains a potential mechanism of resistance to consider, especially in multi-drug resistant cell lines.[5]
Troubleshooting Steps:
-
Measure TNFα secretion: Use an ELISA to quantify TNFα levels in the conditioned media of your cell line, both at baseline and after this compound treatment.
-
Co-treatment with TNFα: Determine if the addition of exogenous TNFα sensitizes your cells to this compound-induced apoptosis.
-
Profile anti-apoptotic protein expression: Perform western blotting or proteomic analysis to compare the expression levels of Bcl-2 family proteins in your cell line to those of known sensitive cell lines.
-
Assess ABCB1 expression and activity: Use qPCR or western blotting to determine the expression level of ABCB1. Functional assays can also be employed to measure its efflux activity.
Q3: We are not observing the expected level of caspase-3/7 activation after this compound treatment. How can we troubleshoot our assay?
A3: If you are not seeing significant caspase-3/7 activation, consider the following:
-
Assay timing: Caspase activation is a transient event. The peak of activity can vary between cell lines and depends on the dose of this compound. It is recommended to perform a time-course experiment to identify the optimal endpoint.
-
Cell health and density: Ensure that your cells are healthy and seeded at an appropriate density. Overly confluent or stressed cells may not respond optimally to treatment.
-
Reagent quality: Verify that your caspase assay reagents have not expired and have been stored correctly.
-
Mechanism of resistance: As detailed in Q1 and Q2, your cells may have a genuine resistance mechanism that prevents caspase activation.
Troubleshooting Steps:
-
Perform a time-course and dose-response experiment: Treat cells with a range of this compound concentrations and measure caspase-3/7 activity at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Include a positive control: Treat a known sensitive cell line with this compound or use a well-established apoptosis inducer (e.g., staurosporine) in your experimental cell line to confirm that the assay is working correctly.
-
Normalize to cell viability: Measure cell viability in parallel with caspase activity to ensure that the observed lack of caspase activation is not due to a general lack of cellular response.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for IAP Proteins
| IAP Protein | Binding Affinity (Ki in nM) |
| ML-IAP | 14 |
| cIAP1-BIR3 | 17 |
| XIAP-BIR3 | 28 |
| cIAP2-BIR3 | 43 |
Data sourced from Flygare, J. A., et al. (2012). J Med Chem.[6]
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dose and Schedule | Outcome |
| 10 mg/kg, once weekly | Significant tumor volume reduction |
| 50 mg/kg, once weekly | Significant tumor volume reduction |
| 100 mg/kg, once weekly | Significant tumor volume reduction |
| 10 mg/kg, daily | Significant tumor volume reduction |
Data sourced from Flygare, J. A., et al. (2012). J Med Chem.[6]
Key Experimental Protocols
Protocol 1: Caspase-3/7 Activation Assay (Luminescent)
This protocol is adapted from commercially available kits such as Promega's Caspase-Glo® 3/7 Assay.[7][8]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements.
-
Cancer cell line of interest.
-
This compound and other test compounds.
-
Caspase-Glo® 3/7 Reagent (or equivalent).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 2: cIAP1 Degradation Analysis by Western Blot
This protocol provides a general framework for assessing cIAP1 protein levels following this compound treatment.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Ice-cold PBS.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against cIAP1 (e.g., Cell Signaling Technology, #7065).
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate and treat cells with this compound at various concentrations and for different durations (a time-course of 0, 1, 4, 8, and 24 hours is recommended).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control to determine the extent of degradation.
Visualizations
Caption: this compound mechanism of action and its interplay with the extrinsic apoptosis pathway.
Caption: Key signaling pathways involved in acquired resistance to this compound.
Caption: A logical workflow for investigating this compound resistance in cancer cells.
References
- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The SMAC mimetic this compound is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
Troubleshooting GDC-0152 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with GDC-0152 in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing high variability in cell viability results between experiments?
Answer: Inconsistent cell viability results with this compound can stem from several factors, ranging from compound handling to the specifics of your cell-based assay. Here’s a step-by-step guide to troubleshoot this issue:
1. Compound Stability and Solubility:
-
Solvent Quality: this compound is typically dissolved in DMSO. Ensure you are using fresh, high-quality, anhydrous DMSO, as moisture can reduce the compound's solubility.[1]
-
Stock Solution Storage: Store this compound stock solutions at -20°C.[2] For aqueous solutions, it is not recommended to store them for more than one day.[2]
-
Working Dilutions: When preparing working dilutions in aqueous media, ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%). This compound has limited aqueous solubility, so precipitation can be an issue.[2] To improve solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[2]
2. Cell Line-Specific Effects:
-
IAP Expression Levels: The cytotoxic effect of this compound is dependent on the cellular levels of Inhibitor of Apoptosis (IAP) proteins, particularly cIAP1, cIAP2, XIAP, and ML-IAP.[3][4][5] Different cell lines will have varying endogenous levels of these proteins, leading to differential sensitivity. For example, this compound was shown to decrease cell viability in the MDA-MB-231 breast cancer cell line but had no effect on normal human mammary epithelial cells (HMEC).[1][4][5]
-
Autocrine/Paracrine Signaling: The presence of endogenous TNF-α in the tumor microenvironment can influence the cellular response to Smac mimetics like this compound.[6][7] Inconsistent results could be due to variability in the levels of secreted TNF-α in your cell cultures.
3. Experimental Parameters:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment.
-
Incubation Time: The effects of this compound on caspase activation and cell viability are time-dependent.[1][4][5] Use a consistent incubation time for all experiments.
-
Assay Choice: The type of cell viability assay used can influence results. Assays like CellTiter-Glo®, which measures ATP levels, are commonly used.[4][5] Ensure the chosen assay is appropriate for your experimental endpoint.
Question 2: I am not observing the expected induction of apoptosis. What could be the reason?
Answer: If you are not seeing the expected apoptotic response, consider the following:
1. Mechanism of Action:
-
This compound induces apoptosis by antagonizing IAPs, leading to the activation of caspases 3 and 7.[1][4][5] It also promotes the degradation of cIAP1.[1][4][5]
-
The cellular context is crucial. In some cells, IAP antagonism by Smac mimetics can lead to necroptosis, a form of programmed necrosis, particularly in the presence of TNF-α and when caspase-8 is inhibited.[8]
2. Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inducing the degradation of cIAP1 in your cell line using Western blotting. This is a key proximal event and can be observed at concentrations as low as 10 nM.[1][4]
-
Measure Caspase Activity: Directly measure the activity of caspase-3 and -7 using a specific activity assay. This will confirm if the apoptotic pathway is being initiated.[1][4][5]
-
Cell Line Sensitivity: Your cell line may be resistant to this compound-induced apoptosis due to low IAP expression or upregulation of other anti-apoptotic proteins. Consider testing a positive control cell line known to be sensitive, such as MDA-MB-231.[1][4][5]
-
Consider Alternative Cell Death Pathways: If you suspect necroptosis, you can look for markers of this pathway, such as the phosphorylation of MLKL.
Question 3: My Western blot results for cIAP1 degradation are inconsistent.
Answer: Inconsistent cIAP1 degradation can be due to several factors related to your experimental protocol:
-
Time Course: this compound induces rapid degradation of cIAP1.[1][4][5] Ensure you are harvesting cell lysates at appropriate time points (e.g., within a few hours of treatment) to capture this event.
-
Antibody Quality: Use a validated antibody specific for cIAP1.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes.
-
Proteasome Activity: cIAP1 degradation is proteasome-mediated.[5] Ensure that other treatments or cellular conditions are not interfering with proteasomal function.
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki) for IAP Domains
| IAP Protein | BIR Domain | Ki (nM) |
| ML-IAP | BIR | 14 |
| cIAP1 | BIR3 | 17 |
| XIAP | BIR3 | 28 |
| cIAP2 | BIR3 | 43 |
| XIAP | BIR2 | 112 |
Data compiled from multiple sources.[1][4][9][10]
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (200.55 mM) |
| Ethanol | 50 mg/mL (100.27 mM) (requires sonication) |
| DMF | ~25 mg/ml |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml |
Data compiled from multiple sources.[1][2][4][9]
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well, white, clear-bottom plate at a density of 1 x 10^4 cells/well in 50 µL of media.[4]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2.
-
Treatment: Remove the media and add fresh media containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 72 hours).[1][4]
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
Western Blot for cIAP1 Degradation
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time course.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro analysis reveals necroptotic signaling does not provoke DNA damage or HPRT mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:873652-48-3 | IAP antagonist,potent amd samll-molecule | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound产品说明书 [selleck.cn]
GDC-0152 In Vivo Administration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing GDC-0152 for in vivo administration. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation | - Incorrect solvent ratio- Low temperature- Use of non-fresh or moisture-absorbed DMSO | - Strictly follow the validated formulation protocols. Ensure solvents are added in the correct order and mixed thoroughly at each step.- Gently warm the solution (e.g., to 37°C) and/or use an ultrasonic bath to aid dissolution.[1] - Always use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2] |
| Phase separation or cloudiness in the final solution | - Incomplete mixing of components- Incompatibility of solvents at the given ratios | - Vortex or sonicate the solution thoroughly after the addition of each component to ensure a homogenous mixture.- Prepare the formulation fresh on the day of use. Do not store aqueous solutions for more than one day. |
| Animal distress or adverse reactions post-injection (e.g., tremors, excessive salivation, hypoactivity) | - Vehicle toxicity- On-target toxicity related to TNF-α induction | - For intravenous administration, consider using a vehicle with a lower percentage of organic solvents if possible. For example, a formulation with 15% hydroxypropyl-β-cyclodextrin and 20mM sodium succinate (pH 5.5) has been used.[3] - Be aware that this compound can cause an acute, systemic inflammatory response due to TNF-α induction.[4] Monitor animals closely post-dose. Consider dose reduction if severe toxicity is observed. |
| Inconsistent or unexpected experimental results | - Instability of the formulation- Incorrect dosing or administration | - Prepare the this compound formulation immediately before use for optimal results.[2] - Ensure accurate calculation of the dose based on animal weight and precise administration technique (e.g., intravenous, oral gavage). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intravenous (IV) administration of this compound?
A1: A commonly used vehicle for IV injection of this compound is a solution containing 15% hydroxypropyl-β-cyclodextrin and 20mM sodium succinate at pH 5.5.[3] Another option for achieving a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q2: What is a suitable vehicle for oral gavage administration of this compound?
A2: For oral administration, a formulation consisting of 30% Propylene Glycol, 5% Tween 80, and 65% D5W (5% dextrose in water) can be used to create a homogeneous suspension.[2]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has the following approximate solubilities:
-
DMSO: 99 mg/mL (198.54 mM)[2]
-
Ethanol: ~10 mg/mL
-
Dimethyl formamide (DMF): ~25 mg/mL
It is sparingly soluble in aqueous buffers. To maximize solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.
Q4: How should I prepare a this compound stock solution?
A4: A stock solution can be prepared by dissolving this compound in an organic solvent such as DMSO. For example, a 25 mg/mL stock solution in DMSO can be prepared. It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2.[2] By binding to the BIR domains of these proteins, it disrupts their ability to inhibit caspases. This leads to the activation of caspases (like caspase-3 and -7) and ultimately induces apoptosis in cancer cells.[5] this compound also promotes the degradation of cIAP1.[1][2]
Q6: Are there any known toxicities associated with this compound in vivo?
A6: Yes, the toxicity of this compound is linked to its pharmacological mechanism, specifically the induction of Tumor Necrosis Factor-alpha (TNF-α).[4] This can lead to a dose-related, acute, systemic inflammatory response and hepatic injury.[4] Observed adverse effects in animal studies have included tremors, excessive salivation, hypoactivity, and changes in blood pressure.[4]
Quantitative Data Summary
Table 1: this compound In Vivo Formulation Examples
| Administration Route | Vehicle Composition | Achievable Concentration | Reference |
| Intravenous (IV) | 15% hydroxypropyl-β-cyclodextrin and 20mM sodium succinate (pH 5.5) | Not specified | [3] |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| Oral Gavage | 30% Propylene Glycol, 5% Tween 80, 65% D5W | 5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol yields a clear solution suitable for intravenous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly until the solution is clear.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly.
-
-
The final concentration of this compound will be 2.5 mg/mL.
-
Use the formulation immediately after preparation.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol yields a homogeneous suspension suitable for oral administration.
Materials:
-
This compound
-
Propylene Glycol
-
Tween 80
-
D5W (5% dextrose in water)
Procedure:
-
Prepare a stock solution of this compound in Propylene Glycol (e.g., 16.67 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
300 µL of the 16.67 mg/mL this compound stock solution in Propylene Glycol.
-
50 µL of Tween 80. Mix thoroughly until the solution is clear.
-
650 µL of D5W. Mix thoroughly to form a homogeneous suspension.
-
-
The final concentration of this compound will be 5 mg/mL.
-
The mixed solution should be used immediately for optimal results.[2]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound for in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The SMAC mimetic this compound is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0152 Preclinical Toxicity Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the preclinical toxicity profile of GDC-0152, a small-molecule IAP antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Troubleshooting Guide
Q1: We are observing acute systemic inflammatory reactions in our animal models shortly after this compound administration. What is the likely cause and how can we manage it?
A: The observed systemic inflammatory response is a known on-target effect of this compound.[1][2][3][4] this compound antagonizes Inhibitor of Apoptosis (IAP) proteins, leading to the activation of the NF-κB signaling pathway.[1][2] This, in turn, induces the production of pro-inflammatory cytokines and chemokines, with Tumor Necrosis Factor-alpha (TNF-α) being a key mediator of both efficacy and toxicity.[1][2][3][4][5]
Management Strategies:
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Dose Reduction: The inflammatory response is dose-dependent.[1][2][5] Consider reducing the dose of this compound to a level that maintains efficacy while minimizing toxicity.
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Species Selection: Dogs have been shown to be more sensitive to this compound-induced toxicity than rats at comparable exposures.[1][2][6] If your research allows, using a less sensitive species might be an option.
-
Monitoring: Closely monitor animals for clinical signs of inflammation (see FAQ 2).
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Biomarker Analysis: Regularly measure plasma levels of inflammatory cytokines (TNF-α, IL-6, MCP-1) and acute-phase proteins (e.g., C-reactive protein in dogs) to quantify the inflammatory response.[1][2]
Q2: Our animals are showing signs of liver injury (e.g., elevated liver transaminases). Is this an expected toxicity of this compound?
A: Yes, hepatic injury is a documented toxicity of this compound in preclinical models.[1][2][3][4][5] This is characterized by increased levels of liver transaminases (ALT, AST) and histopathological findings of inflammatory infiltrates, apoptosis, and/or necrosis in the liver.[1][2][4] The liver toxicity is also considered to be a consequence of the systemic inflammatory response mediated by TNF-α.[1][4]
Troubleshooting Steps:
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Liver Function Monitoring: Implement a rigorous monitoring plan for liver function, including regular blood draws to measure liver enzymes.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess the extent of injury.
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Dose-Response Assessment: The severity of liver injury is dose-related.[1][2] Correlate the dose of this compound with the observed changes in liver function parameters.
Q3: We are seeing significant variability in the toxic response between individual animals. What could be the contributing factors?
A: Intersubject variability is common in preclinical studies. For this compound, this could be attributed to:
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Pharmacokinetic (PK) Variability: Differences in drug absorption, distribution, metabolism, and excretion can lead to varying exposures (Cmax and AUC) between animals, even at the same dose level. The toxic effects of this compound have been shown to correlate with drug exposure.[2][4]
-
Pharmacodynamic (PD) Sensitivity: Individual animals may have different sensitivities to the pharmacological effects of this compound, leading to varied magnitudes of TNF-α release and subsequent inflammatory response.
-
Underlying Health Status: The general health of the animals can influence their susceptibility to drug-induced toxicities.
Recommendations:
-
Toxicokinetic/Toxicodynamic (TK/TD) Modeling: If feasible, perform TK/TD analysis to understand the relationship between drug exposure and the observed toxicities.[6]
-
Baseline Health Screening: Ensure all animals are healthy and within a similar age and weight range before starting the study.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to toxicity?
A: this compound is a mimetic of the endogenous IAP antagonist, Smac/DIABLO.[7] It binds to the BIR domain of IAP proteins (XIAP, cIAP1, and cIAP2), thereby relieving their inhibition of caspases and promoting apoptosis.[3][7] By antagonizing cIAP1 and cIAP2, this compound also leads to the activation of the non-canonical NF-κB pathway, resulting in the transcription of genes encoding inflammatory cytokines, most notably TNF-α.[1][2][7] This surge in systemic TNF-α is believed to be the primary driver of the observed toxicities.[1][2][4]
Q2: What are the most common clinical signs of this compound toxicity observed in preclinical models?
A: The most frequently reported clinical signs are associated with an acute systemic inflammatory response, particularly in dogs.[4] These can include:
-
Tremors
-
Excessive salivation
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Hypoactivity
-
Emesis
-
Diarrhea
-
Cyanotic gingiva
-
Rapid or labored respiration
-
Whole-body convulsions at higher doses[4]
In rats, adverse clinical signs were minimal and only observed at the highest dose.[5]
Q3: Which preclinical species are most sensitive to this compound toxicity?
A: Dogs have demonstrated greater sensitivity to this compound-induced toxicity compared to rats.[1][2][6] They exhibit more severe clinical signs and laboratory findings at comparable drug exposures.[1][6] Interestingly, humans did not show similar signs of severe TNF-α-driven systemic inflammatory response in clinical trials at comparable exposures to those that caused toxicity in dogs, suggesting that dogs may be a hypersensitive species for this class of compounds.[1][6]
Q4: What are the key biomarkers to monitor for this compound-induced toxicity?
A: Based on preclinical findings, the following biomarkers are recommended for monitoring:
-
Inflammatory Cytokines and Chemokines: Plasma levels of TNF-α, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2][6] MCP-1 was found to be a particularly sensitive biomarker of IAP antagonist activity.[6]
-
Acute-Phase Proteins: C-reactive protein (CRP) in dogs.[5]
-
Hematology: Inflammatory leukogram characterized by an increase in neutrophils and a decrease in lymphocytes.[1][2]
-
Clinical Chemistry: Liver transaminases (ALT, AST) for hepatic injury.[1][2]
Quantitative Data Summary
Table 1: this compound Dosing Regimens in Preclinical Toxicity Studies
| Species | Route of Administration | Dosing Frequency | Duration | Dose Levels (mg/kg) | Reference |
| Rat (Sprague-Dawley) | Intravenous | Once every 2 weeks | 4 doses | 3, 15, 45 | [2][5] |
| Dog (Beagle) | Intravenous | Once every 2 weeks | 4 doses | 0.3, 0.75, 1.5, 3, 6, 10 | [2][5] |
Table 2: Summary of Key Toxicological Findings in Preclinical Models
| Finding | Species | Details | Reference |
| Systemic Inflammatory Response | Dog, Rat | Dose-related, acute onset. Characterized by elevated plasma cytokines (TNF-α, IL-6, MCP-1), inflammatory leukogram, and increased C-reactive protein (in dogs). More severe in dogs. | [1][2][4][5] |
| Hepatic Injury | Dog, Rat | Dose-related increases in liver transaminases (ALT, AST). Histopathological evidence of inflammatory cell infiltrates and apoptosis/necrosis. | [1][2][4][5] |
| Target Organ Toxicity | Dog, Rat | In addition to the liver, degenerative lesions and inflammatory cell infiltrates were observed in the lung and gastrointestinal tract. | [2][4] |
Experimental Protocols
Protocol 1: General Preclinical Toxicology Study Design
-
Animal Models:
-
Housing and Acclimatization:
-
Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
A suitable acclimatization period is allowed before the start of the study.
-
-
Drug Formulation and Administration:
-
This compound is formulated for intravenous administration. A common vehicle is 15% hydroxypropyl-β-cyclodextrin in 20mM sodium succinate buffer (pH 5.5).[2]
-
The drug is administered intravenously. In dogs, it is often given as an infusion over 30 minutes, while in rats, it can be an injection into the tail vein over 2 minutes.[1][2]
-
-
Dosing Regimen:
-
In-life Monitoring:
-
Regular monitoring for clinical signs of toxicity.
-
Measurement of vital signs such as body temperature and blood pressure.[5]
-
Collection of blood samples at predetermined time points for hematology, clinical chemistry, and cytokine analysis.
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
A full necropsy is performed, and selected organs are weighed.
-
Tissues are collected and preserved in formalin for histopathological examination.[4]
-
Protocol 2: Cytokine and Chemokine Analysis
-
Sample Collection:
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Analysis:
-
Plasma concentrations of cytokines and chemokines (e.g., TNF-α, IL-6, MCP-1, IFN-γ) are measured using a validated multiplex immunoassay platform (e.g., Luminex).
-
Samples are typically analyzed at baseline (pre-dose) and at several time points post-dose (e.g., 3, 6, and 24 hours) to capture the peak response.[4]
-
Visualizations
Caption: this compound Mechanism of Action and Toxicity Pathway.
Caption: Typical Experimental Workflow for this compound Preclinical Toxicity Assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Toxicity profile of small-molecule IAP antagonist this compound is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dogs are more sensitive to antagonists of inhibitor of apoptosis proteins than rats and humans: a translational toxicokinetic/toxicodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
GDC-0152 and serum protein binding considerations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GDC-0152, with a particular focus on considerations related to its serum protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, cIAP2, and ML-IAP. By binding to the Baculoviral IAP Repeat (BIR) domains of these proteins, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis. Specifically, it can disrupt the interaction between XIAP and caspase-9, and the association of ML-IAP, cIAP1, and cIAP2 with Smac. Additionally, this compound can induce the rapid degradation of cIAP1.
Q2: To which IAP proteins does this compound bind and with what affinity?
A2: this compound binds to the BIR3 domains of XIAP, cIAP1, and cIAP2, and to the BIR domain of ML-IAP with high affinity. The reported inhibition constants (Ki) are summarized in the table below.
| Target IAP Protein | Binding Domain | Inhibition Constant (Ki) (nM) |
| ML-IAP | BIR | 14 |
| cIAP1 | BIR3 | 17 |
| XIAP | BIR3 | 28 |
| cIAP2 | BIR3 | 43 |
Data sourced from multiple references.
Q3: What is the extent of this compound binding to serum proteins?
A3: this compound exhibits moderate to high binding to plasma proteins across various species. This is a critical consideration for in vitro and in vivo experiments, as only the unbound fraction of the drug is typically considered pharmacologically active. The percentage of plasma protein binding is summarized below.
| Species | Plasma Protein Binding (%) | Concentration Range (µM) |
| Human | 75 - 83% | 0.1 - 100 |
| Monkey | 76 - 85% | 0.1 - 100 |
| Dog | 81 - 90% | 0.1 - 100 |
| Mouse | 88 - 91% | 0.1 - 100 |
| Rat | 89 - 91% | 0.1 - 100 |
| Rabbit | 95 - 96% | 0.1 - 100 |
Data sourced from multiple references.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem 1: Observed IC50 of this compound is higher than expected in our cell viability assay.
-
Possible Cause 1: Presence of Serum in Culture Media. Fetal Bovine Serum (FBS) and other sera contain abundant proteins, such as albumin, that can bind to this compound. This sequestration reduces the free concentration of this compound available to enter the cells and interact with its target IAPs, leading to an apparent decrease in potency (higher IC50).
-
Solution:
-
Quantify the effect of serum: Perform the cell viability assay with varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and serum-free) to determine the impact of serum on the IC50 of this compound.
-
Use serum-free or low-serum conditions: If the cell line can be maintained for the duration of the assay in serum-free or low-serum media, this will provide a more accurate assessment of the intrinsic potency of this compound.
-
Calculate the unbound concentration: If serum is required, consider the protein binding percentage to estimate the free concentration of this compound. For example, in media containing 10% FBS (assuming protein concentration is roughly one-tenth of plasma), the free fraction will be significantly higher than in 100% plasma, but binding will still occur.
-
-
-
Possible Cause 2: Cell Density. High cell densities can lead to increased metabolism of the compound or a higher number of target molecules, requiring more this compound to elicit a response.
-
Solution: Optimize cell seeding density to ensure logarithmic growth throughout the experiment and avoid confluency.
-
-
Possible Cause 3: Acquired Resistance. Prolonged exposure to this compound or other Smac mimetics can lead to the development of resistance mechanisms in cancer cell lines.
-
Solution: If resistance is suspected, perform western blot analysis to assess the expression levels of IAP proteins (cIAP1, cIAP2, XIAP) and downstream apoptosis markers.
-
In Vivo Studies
Problem 2: this compound shows lower than expected efficacy in our animal model.
-
Possible Cause 1: High Plasma Protein Binding. As indicated in the data table, this compound is extensively bound to plasma proteins in preclinical species like mice and rats (88-91%). This high level of binding significantly reduces the free fraction of the drug available to distribute to the tumor tissue.
-
Solution:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the measured free plasma concentrations of this compound with the observed anti-tumor activity. This can help in determining the required exposure for efficacy.
-
Dose Escalation Studies: Conduct dose-escalation studies to determine if higher doses, leading to higher free concentrations, can improve efficacy. Be mindful of potential toxicities at higher exposures.
-
-
-
Possible Cause 2: On-Target Toxicity. The mechanism of action of this compound can lead to the induction of TNF-α, which, while contributing to its anti-tumor activity, can also cause systemic inflammatory responses and toxicity, particularly in species like dogs. This toxicity may limit the achievable therapeutic dose.
-
Solution:
-
Monitor for Toxicity: Closely monitor animals for clinical signs of toxicity. Blood samples can be analyzed for inflammatory cytokines (e.g., TNF-α, IL-6) and markers of liver injury.
-
Adjust Dosing Regimen: Consider alternative dosing schedules (e.g., less frequent dosing) that might mitigate toxicity while maintaining efficacy.
-
-
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This method is considered the gold standard for determining the fraction of a compound bound to plasma proteins.
Materials:
-
This compound
-
Plasma from the species of interest (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with this compound to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Add the this compound-spiked plasma to the donor chamber of the dialysis unit.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
Seal the unit and incubate at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both aliquots by LC-MS/MS.
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - fu) * 100
Protocol 2: Fluorescence Polarization (FP) Assay to Measure this compound Binding to IAP Proteins
This is a common in vitro assay to determine the binding affinity of inhibitors to their protein targets.
Materials:
-
Recombinant IAP protein (e.g., XIAP-BIR3 domain)
-
Fluorescently labeled peptide probe that binds to the IAP protein
-
This compound
-
Assay buffer (e.g., HEPES-based buffer)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the IAP protein and the fluorescent probe to each well at a fixed concentration.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
Data Analysis:
-
The fluorescence polarization values will decrease as this compound displaces the fluorescent probe from the IAP protein.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Visualizations
Cell culture conditions for GDC-0152 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cell culture experiments using the IAP antagonist, GDC-0152.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule pan-inhibitor of Apoptosis Proteins (IAPs).[1][2] It functions as a Smac mimetic, binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, including XIAP, cIAP1, cIAP2, and ML-IAP.[3][4][5] This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis. Specifically, this compound has been shown to disrupt the interaction between XIAP and caspase-9, as well as the association of cIAP1, cIAP2, and ML-IAP with Smac.[3][6]
Q2: What are the key downstream cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound leads to a cascade of pro-apoptotic events. A primary and rapid effect is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[4][6] This is followed by the activation of effector caspases, such as caspase-3 and caspase-7, in a dose- and time-dependent manner.[3][4][6] Additionally, this compound has been observed to inhibit the PI3K/Akt signaling pathway in some cancer cell lines, further contributing to cell death.[1][7]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated anti-cancer effects in a variety of cell lines, including those from breast cancer (MDA-MB-231), melanoma (A2058, SK-MEL28), glioblastoma (U87MG, GL261), leukemia (K562, HL60), and colon cancer (HCT-116, HT-29).[3][6][8][9][10]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically supplied as a crystalline solid.[11] To prepare a stock solution, dissolve the compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[11] For example, the solubility in DMSO is approximately 10 mg/mL.[11] It is recommended to purge the solvent with an inert gas before dissolving the compound.[11] For aqueous buffers, it is advisable to first dissolve this compound in DMF and then dilute it with the desired buffer.[11] Aqueous solutions should ideally be used fresh and not stored for more than one day.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to this compound treatment | 1. Incorrect drug concentration: The concentration may be too low for the specific cell line. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Degraded this compound: Improper storage or handling of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression of IAP proteins in your cell line. Consider combination therapies. 3. Prepare fresh stock solutions and store them appropriately at -20°C. |
| High background in cell viability assays | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Microbial contamination in the cell culture. | 1. Ensure the final solvent concentration in the culture medium is below a toxic threshold (typically <0.5%). 2. Regularly check for and address any signs of contamination. |
| Inconsistent results between experiments | 1. Variable cell seeding density: Inconsistent number of cells plated. 2. Variations in treatment duration: Inconsistent incubation times with this compound. 3. Passage number of cells: Using cells at a high passage number can lead to altered phenotypes. | 1. Maintain a consistent cell seeding density for all experiments. 2. Use a timer to ensure precise treatment durations. 3. Use cells within a consistent and low passage number range. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well, white-walled, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blot for cIAP1 Degradation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations (e.g., starting from 10 nM) for a specific time course (e.g., 2-4 hours).[6]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: this compound Binding Affinities (Ki)
| Target Protein | Ki (nM) |
| ML-IAP-BIR3 | 14[3][6] |
| cIAP1-BIR3 | 17[3][6] |
| XIAP-BIR3 | 28[3][6] |
| cIAP2-BIR3 | 43[3][6] |
Table 2: Exemplary Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Incubation Time |
| MDA-MB-231 | Cell Viability | ~1 µM | 72 h[6] |
| A2058 | cIAP1 Degradation | As low as 10 nM | Not specified[6] |
| HCT-116 | Cell Viability (IC50) | 28.90 µM | Not specified[8] |
| HT-29 | Cell Viability (IC50) | 24.32 µM | Not specified[8] |
| K562 & HL60 | Proliferation Inhibition | Dose- and time-dependent | Not specified[7] |
Visualizations
Caption: this compound Mechanism of Action.
Caption: Typical Experimental Workflow for this compound.
Caption: Troubleshooting this compound Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopolymers.org.ua [biopolymers.org.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to IAP Inhibitors: GDC-0152 vs. Birinapant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. Among the various IAP inhibitors developed, GDC-0152 (a monovalent SMAC mimetic) and birinapant (a bivalent SMAC mimetic) have been extensively studied. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their pre-clinical and clinical investigations.
At a Glance: Key Differences
| Feature | This compound | Birinapant |
| Structure | Monovalent SMAC mimetic | Bivalent SMAC mimetic |
| Primary Targets | Pan-IAP inhibitor (XIAP, cIAP1, cIAP2, ML-IAP)[1][2] | Preferentially targets cIAP1 and cIAP2 over XIAP[1] |
| Clinical Development | Advanced to Phase I clinical trials[3] | Advanced to Phase II clinical trials |
Quantitative Performance Data
To facilitate a direct comparison of the biochemical and cellular activities of this compound and birinapant, the following tables summarize their binding affinities and cellular potencies from various studies. It is important to note that direct comparisons of binding affinities (Kᵢ vs. Kₐ) should be made with caution due to potential variations in experimental assays.
Table 1: Binding Affinity to IAP Proteins
| IAP Protein | This compound (Kᵢ, nM)[3][4][5] | Birinapant (Kᵢ/Kₐ, nM) |
| XIAP-BIR3 | 28 | ~40 (Kᵢ)[6] |
| cIAP1-BIR3 | 17 | ≈ 1 (Kᵢ)[6] |
| cIAP2-BIR3 | 43 | Not explicitly reported |
| ML-IAP-BIR | 14 | Data not available |
Note: Kᵢ (inhibition constant) and Kₐ (dissociation constant) are both measures of binding affinity, with lower values indicating stronger binding. The values presented are from different studies and may not be directly comparable.
Table 2: In Vitro Cellular Activity
| Cell Line | Compound | IC₅₀ (µM) | Assay | Reference |
| HCC38 | Birinapant | 0.63 | Proliferation | [7] |
| HCC70 | Birinapant | 0.47 | Proliferation | [7] |
| MDA-MB-231 | Birinapant | 0.71 | Proliferation | [7] |
| HS578T | Birinapant | 0.21 | Proliferation | [7] |
| H1299-LKB1 KO | Birinapant | 0.53 | Viability | [8] |
Mechanism of Action: A Visualized Comparison
Both this compound and birinapant function by mimicking the endogenous IAP antagonist, SMAC/DIABLO, to relieve the inhibition of caspases and promote apoptosis. However, their distinct structural characteristics (monovalent vs. bivalent) can influence their engagement with IAP proteins and subsequent downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Predictive Biomarkers for GDC-0152: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of potential biomarkers for sensitivity to GDC-0152, a pan-inhibitor of apoptosis proteins (IAP), in tumor cells. Through a comparative lens that includes other prominent Smac mimetics such as birinapant and LCL161, this document offers researchers, scientists, and drug development professionals critical insights into patient stratification and therapeutic response. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound is a small molecule Smac mimetic designed to antagonize multiple IAP proteins, including XIAP, cIAP1, cIAP2, and ML-IAP, thereby promoting apoptosis in cancer cells.[1][2] Understanding the molecular determinants of sensitivity to this compound is paramount for its successful clinical application. This guide explores the current landscape of biomarker discovery for this compound and its counterparts, focusing on IAP protein expression, the tumor necrosis factor-alpha (TNFα) signaling pathway, and the machinery of necroptosis.
Comparative Efficacy of IAP Inhibitors
The sensitivity of cancer cell lines to IAP inhibitors is variable and influenced by the specific molecular characteristics of the tumor. While this compound is a pan-IAP inhibitor, other compounds exhibit different selectivity profiles. Birinapant, for instance, preferentially targets cIAP1 and cIAP2 over XIAP.[1][3] This differential targeting may underlie the varying efficacy observed across different cancer types.
The following table summarizes the in vitro potency of this compound and birinapant in non-small-cell lung cancer (NSCLC) cell lines with defined LKB1 mutation status.
| Cell Line | LKB1 Status | This compound IC50 (µM) | Birinapant IC50 (µM) |
| A549 (LKB1-deleted clone) | Deleted | ~1.5 | ~0.5 |
| A549 (LKB1 WT) | Wild-Type | >10 | >10 |
| H460 (LKB1-deleted clone) | Deleted | ~2.0 | ~0.75 |
| H460 (LKB1 WT) | Wild-Type | >10 | >10 |
Data adapted from a study on the activity of birinapant in NSCLCs with different mutations.[4]
Key Biomarkers for this compound Sensitivity
Several lines of evidence point towards a set of potential biomarkers that could predict tumor response to this compound and other Smac mimetics.
Inhibitor of Apoptosis Protein (IAP) Expression
The expression levels of the direct targets of this compound are logical candidates for predictive biomarkers. High expression of cIAP1 has been associated with poor prognosis in head and neck squamous cell carcinoma (HNSCC) and may correlate with sensitivity to the Smac mimetic LCL161 when used as a radiosensitizer.[1] Conversely, resistance to Smac mimetics has been linked to the upregulation of cIAP2, which can be mediated by NF-κB and PI3K signaling pathways.
TNFα Signaling Pathway
The induction of TNFα is a critical downstream effect of IAP inhibition and is often required for the single-agent activity of Smac mimetics.[5] Tumors with high basal levels of TNFα secretion have been shown to be more sensitive to Smac mimetics.[6] This suggests that the autocrine or paracrine TNFα signaling loop is a key determinant of response. Therefore, baseline TNFα expression or the capacity of tumor cells to produce TNFα upon IAP inhibition could serve as a valuable biomarker.
Necroptosis Machinery
In apoptosis-resistant tumors, Smac mimetics can induce an alternative form of programmed cell death called necroptosis. This pathway is dependent on the kinases RIPK1 and RIPK3, and the pseudokinase MLKL. The expression and functional status of these core necroptosis components may therefore predict sensitivity to this compound, particularly in tumors with defects in the apoptotic machinery.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in this compound's mechanism of action and the process of biomarker discovery, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits IAPs, leading to apoptosis, and can also induce necroptosis.
Caption: A workflow for identifying and validating predictive biomarkers for this compound sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess this compound sensitivity.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other IAP inhibitors in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 values using a non-linear regression curve fit.
Caspase-3/7 Activation Assay (Apo-ONE®)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the supplied buffer and substrate according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the prepared Apo-ONE® reagent to each well. Mix the contents by gentle shaking.
-
Incubation: Incubate the plate at room temperature, protected from light, for 1 to 4 hours.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence (no-cell control) and normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blotting for cIAP1 Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify the band intensities using densitometry software and normalize the cIAP1 signal to the loading control to determine the extent of degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 5. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential response of head and neck cancer cell lines to TRAIL or Smac mimetics is associated with the cellular levels and activity of caspase-8 and caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0152: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of GDC-0152, a potent Smac mimetic and inhibitor of apoptosis (IAP) proteins. This compound's performance is evaluated against other IAP inhibitors, LCL161 and birinapant, with supporting experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound is a pan-IAP antagonist that effectively induces apoptosis in various cancer cell lines and demonstrates significant tumor growth inhibition in preclinical xenograft models.[1] It exhibits strong binding affinity to the BIR domains of cIAP1, cIAP2, XIAP, and ML-IAP, leading to the activation of caspases and subsequent programmed cell death.[2][3] In vivo, this compound has shown robust single-agent anti-tumor activity.[3] When compared to other Smac mimetics, this compound and LCL161 are both pan-IAP inhibitors, while birinapant shows preferential binding to cIAP1 and cIAP2.[1] Preclinical studies in osteosarcoma models have demonstrated the in vivo efficacy of both this compound and LCL161 in suppressing tumor growth.[4][5]
In Vitro Activity Comparison
This compound demonstrates potent antagonist activity against multiple IAP proteins. The following table summarizes the binding affinities (Ki) of this compound for various IAP BIR domains.
| IAP Protein | BIR Domain | This compound Ki (nM) |
| ML-IAP | BIR | 14 |
| cIAP1 | BIR3 | 17 |
| XIAP | BIR3 | 28 |
| cIAP2 | BIR3 | 43 |
Data sourced from Flygare et al., 2012.[2][3]
| Cell Line | Cancer Type | This compound IC50 (µM) | LCL161 IC50 (µM) | Birinapant IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Decreased viability observed | - | Effective in combination |
| A2058 | Melanoma | cIAP1 degradation at 0.01 µM | - | - |
| COG-LL-317 | T-cell ALL | - | >10 | - |
| CCRF-CEM | T-cell ALL | - | 0.25 | - |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | 1.6 | - |
| Various Melanoma Lines | Melanoma | - | - | Effective with TNF-α |
| Various B-NHL Lines | B-cell Lymphoma | - | 0.22 to >50 | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[6][7][8][9]
In Vivo Efficacy Comparison
This compound has demonstrated significant in vivo anti-tumor activity in xenograft models. In the MDA-MB-231 breast cancer xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[3]
A direct comparative study of this compound and LCL161 in osteosarcoma xenograft models (1029H and KRIB) showed that both agents suppressed tumor growth.[4][5] Co-treatment with doxorubicin further impeded osteosarcoma growth for both Smac mimetics.[4][5]
The following table summarizes key in vivo efficacy data for this compound.
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| MDA-MB-231 Xenograft | This compound (10, 50, or 100 mg/kg) | Once weekly, oral | Significant tumor volume reduction (p < 0.001) |
| Osteosarcoma Xenograft (1029H) | This compound | - | Suppressed tumor growth |
| Osteosarcoma Xenograft (KRIB) | LCL161 + Doxorubicin | - | Impeded primary tumor growth, delayed/prevented metastasis |
Data sourced from Flygare et al., 2012 and Roberts et al., 2019.[4][5]
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound and other Smac mimetics involves the antagonism of IAP proteins, leading to the activation of apoptotic pathways.
Caption: this compound signaling pathway.
The following diagram illustrates a general experimental workflow for evaluating the in vitro and in vivo efficacy of an IAP inhibitor like this compound.
Caption: Preclinical evaluation workflow.
Experimental Protocols
IAP Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of this compound to the BIR domains of IAP proteins.
-
Reagents and Materials: Purified IAP BIR domain proteins, fluorescently labeled Smac-derived peptide (e.g., FAM-AVPI), this compound, assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), black microplates.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the IAP BIR domain protein and the fluorescently labeled peptide to each well of the microplate.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 values are determined by fitting the fluorescence polarization data to a four-parameter logistic equation. Ki values are then calculated from the IC50 values.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents and Materials: Cancer cell lines, cell culture medium, this compound, CellTiter-Glo® Reagent, opaque-walled multiwell plates.
-
Procedure:
-
Seed cells in the opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well at a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animals and Cell Lines: Immunocompromised mice (e.g., nude mice), human cancer cell line (e.g., MDA-MB-231).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control and comparators) according to the specified dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a promising pan-IAP inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its ability to induce apoptosis and inhibit tumor growth as a single agent makes it a valuable candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. This guide provides a framework for comparing this compound to other Smac mimetics, highlighting the importance of standardized experimental protocols for robust and reproducible data generation in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
GDC-0152: A Comparative Guide to its Specificity for Inhibitor of Apoptosis (IAP) Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the SMAC mimetic GDC-0152's specificity for different Inhibitor of Apoptosis (IAP) proteins. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action.
Data Presentation: Specificity of this compound for IAP Proteins
This compound is a potent antagonist of several IAP proteins, demonstrating high affinity for the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the BIR domain of ML-IAP.[1][2][3][4] The inhibitory activity of this compound is quantified by its inhibition constant (Ki), with lower values indicating stronger binding affinity.
| IAP Protein | This compound Kᵢ (nM) |
| ML-IAP | 14[1][2][3][4] |
| cIAP1 | 17[1][2][3][4] |
| XIAP | 28[1][2][3][4] |
| cIAP2 | 43[1][2][3][4] |
Table 1: Inhibitory constants (Ki) of this compound for various IAP proteins. Data sourced from cell-free assays.
Comparison with other IAP Inhibitors
This compound is classified as a pan-IAP inhibitor due to its similar affinities for XIAP, cIAP1, and cIAP2.[5][6] This contrasts with other SMAC mimetics that exhibit more selective binding profiles. For instance, birinapant and AT-406 show preferential targeting of cIAP1 and cIAP2 over XIAP.[5][7] LCL161, similar to this compound, is also considered a pan-IAP inhibitor.[5][6] While direct side-by-side Ki values for all these inhibitors under the same experimental conditions are not always published, the general consensus points to these differing specificities.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and activity of IAP inhibitors like this compound.
1. Fluorescence Polarization (FP) Assay for IAP Binding Affinity
This assay is used to determine the binding affinity (Ki) of an inhibitor to an IAP protein.
-
Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled peptide (tracer) that mimics the N-terminus of SMAC binds to the BIR domain of the IAP protein. This binding results in a slower tumbling rate of the tracer and thus a higher fluorescence polarization. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the IAP protein. This displacement of the tracer leads to a faster tumbling rate and a decrease in fluorescence polarization. The concentration of the inhibitor required to displace 50% of the tracer (IC50) is determined and then used to calculate the Ki value.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the binding assay (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Dilute the IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) to a fixed concentration in the assay buffer.
-
Prepare a fluorescently labeled SMAC-mimetic peptide probe (tracer) at a low nanomolar concentration.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate (typically a black, low-binding plate), add the IAP protein, the fluorescent tracer, and the diluted test compound.
-
Include control wells containing:
-
Tracer and buffer only (for minimum polarization).
-
Tracer and IAP protein without inhibitor (for maximum polarization).
-
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the IAP protein.
-
-
2. Caspase Activity Assay
This assay measures the ability of an IAP inhibitor to induce apoptosis by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.
-
Principle: Caspases are proteases that cleave specific peptide sequences. The assay utilizes a synthetic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (either a chromophore or a fluorophore). When caspases are activated in the cell lysate, they cleave the substrate, releasing the reporter molecule, which can then be quantified by measuring absorbance or fluorescence.
-
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Treat the cells with various concentrations of this compound for different time points. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer that preserves caspase activity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including caspases.
-
-
Caspase Activity Measurement:
-
In a multi-well plate, add a defined amount of protein from each cell lysate.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AMC for fluorometric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a plate reader.
-
The increase in absorbance or fluorescence is proportional to the caspase activity.
-
Results are often expressed as fold-change in caspase activity compared to the untreated control.
-
-
Mandatory Visualization
The following diagrams illustrate the IAP signaling pathway and the mechanism of action of this compound.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
GDC-0152: A Comparative Analysis of its Anti-Tumor Efficacy
For Immediate Release
A comprehensive cross-validation of the anti-tumor effects of GDC-0152, a potent Smac mimetic, reveals its significant therapeutic potential, particularly in comparison to other IAP antagonists such as LCL161 and Birinapant. This guide provides an in-depth comparison of their mechanisms of action, preclinical efficacy, and associated experimental protocols to inform researchers, scientists, and drug development professionals.
This compound distinguishes itself as a pan-IAP inhibitor, effectively targeting multiple members of the Inhibitor of Apoptosis Protein family, which are frequently overexpressed in cancer cells, leading to therapeutic resistance.
Comparative Anti-Tumor Efficacy
This compound has demonstrated broad anti-tumor activity across a range of cancer types, including glioblastoma, leukemia, osteosarcoma, breast cancer, and colon cancer.[1][2] Its efficacy stems from its ability to mimic the endogenous pro-apoptotic protein Smac/DIABLO, thereby antagonizing IAP proteins and unleashing the cell's natural apoptotic machinery.
Mechanism of Action: IAP Antagonism and Beyond
This compound, along with LCL161, is classified as a pan-IAP inhibitor, showing similar affinities for XIAP, cIAP1, and cIAP2.[3] In contrast, Birinapant preferentially targets cIAP1 and cIAP2 over XIAP.[3] This distinction in binding profiles may influence their efficacy in different tumor contexts.
The primary mechanism of action for this compound involves binding to the BIR domains of IAP proteins, leading to the activation of caspases and subsequent apoptosis.[4][5] Notably, this compound also induces the degradation of cIAP1, further promoting programmed cell death.[4]
Beyond its direct pro-apoptotic role, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical driver of cell survival and proliferation in many cancers.[3] This dual mechanism of action suggests a broader therapeutic window for this compound.
Preclinical Performance: In Vitro and In Vivo Evidence
Quantitative data from preclinical studies underscore the anti-tumor potential of this compound. The following tables summarize its binding affinities and in vivo efficacy.
Table 1: Comparative Binding Affinity (Ki) of Smac Mimetics to IAP Proteins
| Compound | XIAP-BIR3 (nM) | cIAP1-BIR3 (nM) | cIAP2-BIR3 (nM) | ML-IAP (nM) |
| This compound | 28 | 17 | 43 | 14 |
| LCL161 | Similar affinity to XIAP, cIAP1, and cIAP2 (specific Ki values not consistently reported in a single comparative study) | Similar affinity to XIAP, cIAP1, and cIAP2 | Similar affinity to XIAP, cIAP1, and cIAP2 | - |
| Birinapant | Preferentially targets cIAP1 and cIAP2 over XIAP | Preferentially targets cIAP1 and cIAP2 over XIAP | Preferentially targets cIAP1 and cIAP2 over XIAP | - |
Data for this compound sourced from[5]. Comparative information for LCL161 and Birinapant is based on qualitative descriptions from[3].
Table 2: In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | 50 mg/kg, oral gavage, 5 days/week | Significant suppression of tumor growth | [6][7] |
| LCL161 | 50 mg/kg, oral gavage, 5 days/week | Suppression of tumor growth | [6][7] |
| This compound + Doxorubicin | This compound: 50 mg/kg, 5 days/week; Doxorubicin: 2 mg/kg, i.p., weekly | Greater tumor growth impediment than single agents (not statistically significant) | [6][7] |
| LCL161 + Doxorubicin | LCL161: 50 mg/kg, 5 days/week; Doxorubicin: 2 mg/kg, i.p., weekly | Greater tumor growth impediment than single agents (not statistically significant) | [6][7] |
This table presents a summary of findings from a study on osteosarcoma models. Direct statistical comparison between this compound and LCL161 was not the primary focus of the cited text.
Experimental Protocols
To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and its alternatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other Smac mimetics (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or other compounds for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9][10][11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt pathway following treatment with this compound.
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control like GAPDH. Recommended antibody dilutions are typically 1:1000.[2][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
To further elucidate the complex cellular processes influenced by this compound, the following diagrams illustrate its signaling pathway and the experimental workflows.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound presents a compelling profile as an anti-tumor agent, with a well-defined mechanism of action that includes both direct induction of apoptosis and inhibition of key cell survival pathways. Its performance in preclinical models, particularly in combination with standard chemotherapies, warrants further investigation. This comparative guide provides a foundational resource for researchers to design and interpret studies aimed at further validating the therapeutic potential of this compound and other Smac mimetics.
References
- 1. nbcf.org.au [nbcf.org.au]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Induction by GDC-0152 and Other IAP Antagonists
For Immediate Release
In the landscape of targeted cancer therapies, compounds that modulate the intrinsic apoptotic pathway are of significant interest. This guide provides a detailed comparison of the apoptotic induction capabilities of GDC-0152, a potent Smac mimetic, with other notable IAP antagonists, namely Birinapant and LCL161. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Targeting the Gatekeepers of Apoptosis
This compound, along with Birinapant and LCL161, belongs to a class of drugs known as Smac mimetics. These compounds mimic the function of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). Their primary mechanism of action involves antagonizing the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells and act as key suppressors of apoptosis. By binding to and inhibiting IAPs, these mimetics relieve the suppression of caspases, the primary executioners of apoptosis, thereby promoting cancer cell death.
This compound and LCL161 are classified as monovalent, pan-IAP inhibitors, meaning they have a single binding motif and can target multiple IAP proteins, including XIAP, cIAP1, and cIAP2, with similar affinities.[1][2] In contrast, Birinapant is a bivalent Smac mimetic, possessing two binding motifs, which generally confers higher potency.[1] Birinapant preferentially targets cIAP1 and cIAP2 over XIAP.[1][2]
The binding of these compounds to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the activation of the non-canonical NF-κB pathway and can also stabilize NIK, leading to the processing of p100 to p52. A critical consequence of cIAP degradation is the liberation of RIPK1, which can then participate in the formation of a pro-apoptotic complex, leading to the activation of caspase-8 and the initiation of the apoptotic cascade.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the available quantitative data on the pro-apoptotic activity of this compound, Birinapant, and LCL161 in various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | H1299-LKB1 KO 1 (NSCLC) | Cell Viability (MTS) | 0.98 | [3] |
| H1299-LKB1 KO 2 (NSCLC) | Cell Viability (MTS) | 1.15 | [3] | |
| H1299 (NSCLC) | Cell Viability (MTS) | > 5 | [3] | |
| Birinapant | H1299-LKB1 KO 1 (NSCLC) | Cell Viability (MTS) | 0.76 | [3] |
| H1299-LKB1 KO 2 (NSCLC) | Cell Viability (MTS) | 0.89 | [3] | |
| H1299 (NSCLC) | Cell Viability (MTS) | > 5 | [3] | |
| LCL161 | Hep3B (Hepatocellular Carcinoma) | Cell Viability | 10.23 | [4] |
| PLC5 (Hepatocellular Carcinoma) | Cell Viability | 19.19 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of apoptotic induction.
Caption: A generalized workflow for assessing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate the apoptotic effects of this compound and other Smac mimetics.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study comparing the effects of Birinapant and this compound on non-small-cell lung cancer (NSCLC) cell lines.[3]
-
Cell Seeding: Plate cells in 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, Birinapant, or other comparators for 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This is a generalized protocol for the detection of apoptosis by flow cytometry.[5][6][7][8]
-
Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with this compound or other compounds for the indicated time. Include both vehicle-treated (negative control) and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant, which may include apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.
Caspase Activity Assay
This protocol outlines a method to quantify the activity of executioner caspases-3 and -8.[9]
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, incubate a specific amount of cell lysate with a colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8) in a reaction buffer.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a standard curve or as a fold change compared to untreated controls.
Conclusion
This compound is a potent inducer of apoptosis, acting as a pan-IAP inhibitor. Its efficacy is comparable to other Smac mimetics like Birinapant and LCL161, although direct head-to-head comparisons in a wide range of cancer models are still needed for a complete understanding of their relative potencies. The choice of a particular Smac mimetic for therapeutic development may depend on the specific IAP expression profile of the target cancer and the desired pharmacokinetic properties. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these promising anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Smac mimetics LCL161 and this compound inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Targeting the TNF/IAP pathway synergizes with anti-CD3 immunotherapy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IAP Antagonists: GDC-0152 and AT-406
A Comprehensive Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the targeting of Inhibitor of Apoptosis Proteins (IAPs) has emerged as a promising strategy to overcome resistance to apoptosis. GDC-0152 and AT-406 (also known as Debio 1143) are two prominent small molecule IAP antagonists that function as Smac mimetics. Both compounds are designed to mimic the endogenous IAP inhibitor, Smac/DIABLO, thereby promoting apoptosis in cancer cells. This guide provides a detailed head-to-head comparison of this compound and AT-406, presenting key experimental data, methodologies, and a visual representation of their mechanism of action to aid researchers in their drug development endeavors.
Mechanism of Action: Targeting the IAP Family
Both this compound and AT-406 exert their pro-apoptotic effects by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2.[1][2] This binding event disrupts the interaction of IAPs with caspases, liberating these key executioners of apoptosis. Furthermore, the binding of these Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3][4] This degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway, which can further contribute to anti-tumor effects.
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for GDC-0152
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like GDC-0152 are paramount for laboratory safety and regulatory compliance. This document provides a comprehensive guide to the essential safety and logistical information for this compound, with a focus on its proper disposal.
This compound is a potent small-molecule antagonist of Inhibitor of Apoptosis (IAP) proteins and should be treated as a hazardous substance.[1] Before handling, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier.[1]
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment should be worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Avoid generating dust or aerosols.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1] Wash hands thoroughly after handling.[1]
Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
For spills, use absorbent materials to contain the substance, decontaminate surfaces with alcohol, and dispose of all contaminated materials as hazardous waste.[2]
Proper Disposal Protocol
The disposal of this compound and any contaminated materials must be handled in accordance with all applicable federal, state, and local environmental regulations. It is critical to treat this compound as hazardous waste.
Step-by-Step Disposal Guide:
-
Segregation: Unused this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves, absorbent paper) must be segregated from general laboratory waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Waste Stream: The containerized waste should be designated for chemical waste disposal. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a foundational understanding of the safety and disposal procedures for this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and current information.
References
Safeguarding Research: A Comprehensive Guide to Handling GDC-0152
Essential protocols for the safe handling, use, and disposal of the investigational IAP antagonist GDC-0152 are outlined below to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. While this document is based on available safety information and general best practices for handling potent research compounds, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive details.
Immediate Safety and Handling Precautions
This compound should be treated as a hazardous substance.[1] Direct contact, ingestion, and inhalation must be strictly avoided.[1] Toxicology studies in animal models have indicated that this compound can induce an acute systemic inflammatory response and hepatic injury, underscoring the need for caution. All personnel must be thoroughly trained in the handling of potent, hazardous compounds before working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the planned procedures. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Double gloving is recommended for handling the pure compound or concentrated solutions. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat, preferably with elastic cuffs. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | Fume Hood/Respirator | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plans: From Receipt to Experimentation
A clear and logical workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from receiving the compound to its experimental use.
Caption: Workflow for the safe handling of this compound.
Physicochemical and Solubility Data
Proper storage and solution preparation are critical for maintaining the stability and activity of this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₄N₆O₃S |
| Molecular Weight | 498.64 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~10 mg/mL |
| DMF | ~25 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Note: Aqueous solutions are not recommended for storage for more than one day.[1]
Mechanism of Action: IAP Antagonism
This compound is a potent, small-molecule antagonist of Inhibitor of Apoptosis (IAP) proteins.[2] It functions as a Smac mimetic, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby preventing them from inhibiting caspases. This action restores the apoptotic signaling pathway, leading to programmed cell death in cancer cells.
Caption: this compound antagonizes IAPs to promote apoptosis.
Experimental Protocols
Detailed experimental protocols will vary depending on the specific research objectives. However, the following general guidelines should be followed when working with this compound.
Preparation of Stock Solutions
-
Work in a Fume Hood: All steps involving the handling of solid this compound should be performed in a certified chemical fume hood.
-
Use Appropriate PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate solvent (e.g., DMSO for a concentrated stock) to the powder. Purge the solvent with an inert gas before use.[1]
-
Vortexing/Sonication: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Cell-Based Assays
-
Cell Culture: Culture cells in the appropriate medium and conditions.
-
Treatment: Dilute the this compound stock solution to the final working concentration in cell culture medium. Add the diluted compound to the cells.
-
Incubation: Incubate the cells for the desired time period.
-
Analysis: Perform the desired downstream analysis (e.g., viability assays, Western blotting for apoptosis markers).
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or spent solutions containing this compound, as well as contaminated culture media, should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound waste in regular trash or down the drain.
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment while working with the potent IAP antagonist, this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
